molecular formula C6H5BrN4 B1292873 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1010120-55-4

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1292873
CAS No.: 1010120-55-4
M. Wt: 213.03 g/mol
InChI Key: TVGFHUIJNZRKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFHUIJNZRKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649137
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010120-55-4
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Elucidation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines a plausible synthetic pathway, predicted analytical data based on analogous structures, and potential biological significance. The information is presented to support research and development activities involving this and related molecular scaffolds.

Introduction

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a substituted triazolopyridine. The triazolopyridine core is a key pharmacophore found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a bromine atom and an amine group on this scaffold suggests potential for diverse chemical modifications and biological interactions, making its thorough characterization essential for drug discovery and development programs. This guide details the methodologies and data pertinent to the synthesis and structural confirmation of this compound.

Molecular Structure and Properties

The fundamental characteristics of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized below.

PropertyValue
Chemical Formula C₆H₅BrN₄[4][5]
Molecular Weight 213.03 g/mol [5]
CAS Number 1010120-55-4[4][5]
Appearance Predicted to be a solid[5]
SMILES Nc1nc2cccc(Br)n2n1[5]
InChI 1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)[4]

Synthesis Pathway

A plausible synthetic route to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves a two-step process starting from 2-aminopyridine. The general workflow is depicted below.

Synthesis_WorkflowSynthesis WorkflowStart2-AminopyridineStep1BrominationStart->Step1Intermediate2-Amino-5-bromopyridineStep1->IntermediateStep2CyclizationIntermediate->Step2Product5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineStep2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure is adapted from established methods for the bromination of 2-aminopyridine.[2][6][7][8]

  • Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide (PTT), Chloroform, Saturated Sodium Chloride solution, Anhydrous Sodium Sulfate, Benzene.

  • Procedure:

    • To a solution of 2-aminopyridine (0.1 mol) in chloroform (300 ml) in a three-necked flask equipped with a mechanical stirrer, add phenyltrimethylammonium tribromide (0.1 mol).

    • Stir the reaction mixture at 30°C for 2 hours.

    • After the reaction is complete, wash the mixture with a saturated sodium chloride solution (40 ml).

    • Separate the organic layer and wash it with water (2 x 20 ml).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent by rotary evaporation to yield an oily residue.

    • Cool the residue in an ice-water bath and add water to precipitate the solid product.

    • Collect the crude product by filtration and recrystallize from benzene to obtain 2-amino-5-bromopyridine as a yellow solid.[6]

Step 2: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol is a generalized procedure for the cyclization of aminopyridines to form the triazolopyridine ring system.[9][10]

  • Materials: 2-Amino-5-bromopyridine, Hydroxylamine Hydrochloride, N,N-Diisopropylethylamine (DIPEA), Ethanol.

  • Procedure:

    • In a flask, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) in ethanol.

    • Slowly add N,N-diisopropylethylamine (2.0-3.0 equivalents) to the solution at room temperature and stir for 1 hour.

    • Add 2-amino-5-bromopyridine (1.0 equivalent) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow for precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Structure Elucidation Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the fused triazole ring. Protons on the pyridine ring will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The amine protons are expected to appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the heterocyclic ring system. The carbon atom attached to the bromine (C5) is expected to be shifted downfield.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH7.0 - 8.5110 - 150
Amine NH₂Broad singlet-
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Predicted Absorption (cm⁻¹)
N-H Stretch (Amine)3400 - 3250 (two bands for primary amine)
C=N Stretch1650 - 1580
C-N Stretch (Aromatic)1335 - 1250
C-Br Stretch600 - 500
Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the triazolopyridine core and the bromo-substituent.

m/z Interpretation
212/214[M]⁺ and [M+2]⁺ isotopic peaks due to Bromine
133[M - Br]⁺

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with approximately equal intensities.

Potential Biological Activity and Signaling Pathways

Derivatives of the triazolopyridine scaffold are known to exhibit a range of biological activities. Notably, several triazolopyridine-containing molecules have been identified as inhibitors of Janus kinases (JAKs).[1][3][11][12][13]

JAK_STAT_PathwayPotential Inhibition of JAK-STAT PathwayCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorJAKJAKReceptor->JAKActivationSTATSTATJAK->STATPhosphorylationNucleusNucleusSTAT->NucleusGeneGene TranscriptionNucleus->GeneInhibitor5-bromo-triazolo[1,5-a]pyridin-2-amine(Hypothesized)Inhibitor->JAKInhibition

Caption: Hypothesized mechanism of action via JAK inhibition.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers. The structural similarity of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine to known JAK inhibitors, such as Filgotinib, suggests that it may also exhibit inhibitory activity against one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[1][3] This potential activity warrants further investigation through in vitro kinase assays and cell-based functional screens.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural characteristics of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While detailed experimental data is not yet widely published, the information compiled herein from analogous compounds and established synthetic methodologies offers a robust starting point for researchers. The potential of this compound as a modulator of the JAK-STAT pathway highlights its relevance for further exploration in drug discovery programs targeting inflammatory and proliferative diseases. Future work should focus on the definitive synthesis and comprehensive spectroscopic characterization of this molecule, followed by systematic biological evaluation.

5-bromo-triazolo[1,5-a]pyridin-2-amine physical and chemical properties

An In-depth Technical Guide to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its synthesis, analytical characterization, and potential biological activities to serve as a valuable resource for researchers in drug discovery and development.

Core Physical and Chemical Properties

5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a solid, white to off-white compound.[3] While a specific experimental melting point is not widely reported, its solid form at room temperature suggests a relatively high melting point.[3] The compound's purity is commercially available at ≥97% and ≥98%.[4][5]

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₄[2]
Molecular Weight 213.03 g/mol [2]
Appearance White to off-white solid[3]
CAS Number 1010120-55-4[2]
Predicted pKa 3.99 ± 0.30[3]
Predicted Density 2.09 g/cm³[2]
Purity ≥97%, ≥98%[4][5]

Synthesis and Purification

Two primary synthetic routes for 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine have been described. Both methods involve the cyclization of a substituted pyridine precursor.

Method 1: This synthesis involves the reaction of a product from a previous step (not fully detailed in the source) with hydroxylamine hydrochloride and N,N-diisopropylethylamine (DIPEA) in ethanol under reflux.[6]

Method 2: This more detailed procedure starts with the slow addition of DIPEA to a solution of hydroxylamine hydrochloride in an ethanol/methanol mixture.[6] To this, 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea is added, and the reaction is refluxed for three hours. The product is then isolated by filtration, washing, and drying.[6]

Purification: Purification of triazolo-pyridine derivatives can be achieved through crystallization from appropriate solvents or by column chromatography.[2] Common solvent systems for recrystallization of similar compounds include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[7] For purification of a related compound, column chromatography on silica gel with a methanol/dichloromethane eluent was used.[8]

Experimental Protocols

Synthesis - Method 2

A detailed protocol for the synthesis of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is as follows:

  • Slowly add N,N-diisopropylethylamine (DIPEA) (27.0 mL, 165.6 mmol) dropwise to a solution of hydroxylamine hydrochloride (19.2 g, 276.0 mmol) in a 1:1 (v/v) mixture of ethanol and methanol (170 mL) at room temperature.[6]

  • Stir the mixture at room temperature for 1 hour.[6]

  • Add 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (16.8 g, 55.2 mmol) in portions.[6]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[6]

  • Cool the mixture to room temperature and filter the resulting solid.[6]

  • Concentrate the filtrate under reduced pressure and add 30 mL of water to precipitate more product.[6]

  • Filter the precipitate and wash with water (30 mL) and a 1:1 (v/v) mixture of ethanol/methanol (60 mL).[6]

  • Dry the solid under vacuum to yield the final product.[6]

Gcluster_reagentsStarting Materialscluster_processReaction Stepscluster_productProductDIPEADIPEAMix_reagentsMix DIPEA and Hydroxylamine HClin EtOH/MeOHDIPEA->Mix_reagentsHydroxylamine_HClHydroxylamine HClHydroxylamine_HCl->Mix_reagentsThiourea_derivative1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthioureaAdd_thioureaAdd Thiourea DerivativeThiourea_derivative->Add_thioureaStir_rtStir at RT for 1hMix_reagents->Stir_rtStir_rt->Add_thioureaRefluxReflux for 3hAdd_thiourea->RefluxCool_filterCool to RT and FilterReflux->Cool_filterConcentrate_precipitateConcentrate Filtrateand Precipitate with WaterCool_filter->Concentrate_precipitateWash_dryWash and Dry SolidConcentrate_precipitate->Wash_dryFinal_Product5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineWash_dry->Final_Product

Synthetic Workflow for 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine was recorded in DMSO-d₆ at 300 MHz.[6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40–7.30m2HAromatic Protons
7.21dd, J = 6.5, 2.2 Hz1HAromatic Proton
6.29s2H-NH₂
Predicted ¹³C NMR Spectroscopy
Predicted Infrared (IR) Spectroscopy

Based on the functional groups present, the following characteristic IR absorption bands are expected:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine (-NH₂)
1650-1580N-H bendPrimary amine (-NH₂)
1610-1420C=C and C=N stretchAromatic rings
1335-1250C-N stretchAromatic amine
910-665N-H wagPrimary amine (-NH₂)
Predicted Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine would be expected at m/z 212 and 214 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of HCN from the triazole ring or cleavage of the amine group.

Biological Activity and Signaling Pathways

While no specific signaling pathways involving 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine have been explicitly reported, the broader class of[1][2]triazolo[1,5-a]pyridine derivatives has shown significant biological activities, primarily as kinase inhibitors and receptor antagonists.

Janus Kinase (JAK) Inhibition

Several studies have identified[1][2]triazolo[1,5-a]pyridine derivatives as potent inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2.[9][10] These kinases are crucial components of the JAK-STAT signaling pathway, which is involved in cytokine signaling and plays a key role in inflammatory responses and cell growth.[11] Inhibition of JAKs is a therapeutic strategy for various cancers and inflammatory diseases.[9][11] The discovery of CEP-33779, a selective JAK2 inhibitor based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, highlights the potential of this chemical class in targeting this pathway.[9]

JAK_STAT_PathwayCytokineCytokineReceptorCytokine ReceptorCytokine->ReceptorJAKJAKReceptor->JAKActivationSTATSTATJAK->STATPhosphorylationSTAT_Pp-STATSTAT->STAT_PNucleusNucleusSTAT_P->NucleusDimerization &TranslocationGene_ExpressionGene Expression(Inflammation, Proliferation)Nucleus->Gene_ExpressionInhibitor[1,2,4]triazolo[1,5-a]pyridineDerivativesInhibitor->JAKInhibition

JAK-STAT Signaling Pathway and Inhibition
Adenosine Receptor Antagonism

Derivatives of the related[1][2]triazolo[1,5-c]pyrimidine and pyrazolo-triazolo-pyrimidine scaffolds have been extensively studied as antagonists of adenosine receptors, particularly the A₂A and A₃ subtypes.[1][3][12][13][14] Adenosine receptors are G-protein coupled receptors that modulate a wide range of physiological processes, and their antagonists have therapeutic potential in neurodegenerative diseases, inflammation, and cancer.[12] The structural similarity of 5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine to these known antagonists suggests it may also interact with adenosine receptors.

Safety Information

5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS hazard statement is H301 (Toxic if swallowed), and precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor). It should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

5-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a readily synthesizable compound with a chemical scaffold that is prevalent in biologically active molecules. While specific experimental data for some of its physical properties and its direct involvement in signaling pathways are yet to be fully elucidated, its structural relationship to known JAK inhibitors and adenosine receptor antagonists makes it a compound of significant interest for further investigation in drug discovery programs targeting these and other biological pathways. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

In-depth Technical Guide: 5-Bromo-triazolo[1,5-a]pyridin-2-ylamine (CAS Number: 1010120-55-4)

In-depth Technical Guide: 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine (CAS Number: 1010120-55-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine, a heterocyclic compound of interest in pharmaceutical research.

Chemical Identity and Synonyms

Identifier Value
CAS Number 1010120-55-4
IUPAC Name 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Synonyms 2-Amino-5-bromo-[1][2][3]triazolo[1,5-a]pyridine; 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Property Value Source
Molecular Formula C₆H₅BrN₄--INVALID-LINK--
Molecular Weight 213.03 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Density 2.09 g/cm³--INVALID-LINK--
pKa (Predicted) 3.99 ± 0.30--INVALID-LINK--
Melting Point Not available (often cited as "N/A")Various supplier websites
Boiling Point Not availableVarious supplier websites
Solubility Information not available

Spectral Data

Currently, limited experimental spectral data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is publicly available. The following ¹H NMR data has been reported:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.40–7.30 (m, 2H), 7.21 (dd, J=6.5, 2.2Hz, 1H), 6.29 (s, 2H).[1]

Further experimental characterization using ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required for a complete structural elucidation and confirmation.

Synthesis Protocols

Two primary methods for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine have been described.[1]

Method 1: From a Substituted Pyridine Precursor

This method involves the reaction of a precursor (the product from a preceding step, not fully detailed in the source) with hydroxylamine hydrochloride and a non-nucleophilic base.

Experimental Protocol:

  • Dissolve 10.0 g of hydroxylamine hydrochloride in 100 ml of ethanol.

  • Add 14.5 ml of N,N-diisopropylethylamine (DIPEA) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add 9 g of the starting pyridine precursor.

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash it, and dry to yield 6 g of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine.[1]

Method 2: From 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea

This alternative synthesis route utilizes a different starting material and provides a higher yield.

Experimental Protocol:

  • Prepare a solution of 19.2 g (276.0 mmol) of hydroxylamine hydrochloride in a 1:1 (v/v) mixture of ethanol and methanol (170 mL).

  • Slowly add 27.0 mL (165.6 mmol) of N,N-diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add 16.8 g (55.2 mmol) of 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea in portions.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature and filter the solid.

  • Concentrate the filtrate under reduced pressure.

  • Add 30 mL of water to the residue to precipitate the product.

  • Filter the precipitate, wash with 30 mL of water, followed by a wash with a 1:1 (v/v) mixture of ethanol and methanol (60 mL).

  • Dry the solid under vacuum to obtain 9.8 g (83.3% yield) of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine as a white solid.[1]

Synthesis_Method_2reagentsHydroxylamine HCl+DIPEA in EtOH/MeOHstir1Stir at RT1 hourreagents->stir1starting_material1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourearefluxReflux3 hoursstarting_material->refluxworkupCool, Filter,Concentrate, Precipitate,Wash, Dryreflux->workupproduct5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamineworkup->product

Diagram 1: Workflow for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine (Method 2).

Biological Activity and Potential Applications

5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[4] The[1][2][3]triazolo[1,5-a]pyridine and related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.

Anticancer Potential

While direct studies on the anticancer activity of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine are not extensively reported, research on related compounds provides insights into potential mechanisms. For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines demonstrated antiproliferative activity against human cancer cell lines such as HCT-116, U-87 MG, and MCF-7.[3] Some of these compounds were shown to affect the AKT signaling pathway, a crucial pathway in cancer cell growth and survival.[3] Additionally, other derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the ERK signaling pathway in gastric cancer cells.

A related compound, 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide, has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. This suggests that the[1][2][3]triazolo[1,5-a]pyridine core can be a valuable pharmacophore for kinase inhibitors.

Potential_Anticancer_Pathwaycompound[1,2,4]triazolo[1,5-a]pyridineDerivativespi3kPI3Kcompound->pi3kInhibitionaktAKTcompound->aktInhibitionerkERKcompound->erkInhibitionpi3k->aktproliferationCell Proliferation& Survivalakt->proliferationerk->proliferation

Diagram 2: Potential signaling pathways targeted by[1][2][3]triazolo[1,5-a]pyridine derivatives in cancer.
Antimicrobial Activity

The[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]isoquinoline scaffolds bearing a diphenyl sulfide moiety have been evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives showing good efficacy.[5]

Safety and Handling

5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is classified as toxic if swallowed. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[6]

Conclusion

5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and biological activity profile, including its specific molecular targets and mechanisms of action. The synthesis protocols provided herein offer a foundation for obtaining this compound for further investigation.

The Diverse Biological Activities of Triazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a privileged structure, it serves as a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the biological activities of triazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Triazolo[1,5-a]pyridine derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, involving the inhibition of key enzymes and disruption of critical cellular processes.

Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

  • Janus Kinase (JAK) Inhibition: Certain triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2.[1] These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which plays a critical role in cytokine-mediated cell growth and immune responses.[2] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The selective inhibition of JAK2 is a key therapeutic strategy in oncology.[3] Orally bioavailable inhibitors based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, such as CEP-33779, have been developed as selective JAK2 inhibitors.[3]

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation can contribute to cancer progression. Triazolo[1,5-a]pyridine derivatives have been synthesized as potent and selective inhibitors of ALK5, the type I receptor kinase for TGF-β.[4] For instance, the pyrazole derivative 21b demonstrated an IC50 value of 0.018 μM for ALK5 phosphorylation.[4]

Inhibition of S-Phase Kinase-Associated Protein 2 (SKP2)

SKP2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets tumor suppressor proteins like p27 for degradation.[5] Overexpression of SKP2 is common in many cancers. While the direct inhibition of SKP2 by triazolo[1,5-a]pyridine derivatives is an area of ongoing research, related triazolo[1,5-a]pyrimidine compounds have shown promise as SKP2 inhibitors.[5] Compound E35 from this related class has been shown to decrease the expression of SKP2 and increase the levels of its substrates, p21 and p27, leading to cell cycle arrest and inhibition of tumor growth.[5]

Antiproliferative Activity Data

The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1c [6][7][8]triazolo[1,5-a]pyridinylpyridineHCT-116Not specified[9]
2d [6][7][8]triazolo[1,5-a]pyridinylpyridineU-87 MGNot specified[9]
Compound 19 [6][7][8]triazolo[1,5-a]pyrimidineBel-740212.3[5]
Compound 19 [6][7][8]triazolo[1,5-a]pyrimidineHT-10806.1[5]
Compound 6i [6][7][8]triazolo[1,5-a]pyrimidineMGC-8030.96[10]
Compound 7c 1,2,4-triazoleA5493.55[10]
Compound 7e 1,2,4-triazoleSMMC-77211.08[10]
Compound 9g 1,2,4-triazoleHela3.46[10]
Compound H12 [6][7][8]triazolo[1,5-a]pyrimidine indoleMGC-8039.47[11]
Compound H12 [6][7][8]triazolo[1,5-a]pyrimidine indoleHCT-1169.58[11]
Compound H12 [6][7][8]triazolo[1,5-a]pyrimidine indoleMCF-713.1[11]
Pyrazolo[6][7][8]triazolopyrimidine 1 Pyrazolo[6][7][8]triazolopyrimidineHCC1937<50[12]
Pyrazolo[6][7][8]triazolopyrimidine 1 Pyrazolo[6][7][8]triazolopyrimidineHeLa<50[12]
Pyrazolo[6][7][8]triazolopyrimidine 1 Pyrazolo[6][7][8]triazolopyrimidineMCF7<50[12]

Antimicrobial Activity

Triazolo[1,5-a]pyridine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

The antibacterial mechanism of these compounds often involves the inhibition of essential bacterial enzymes.

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition: Some triazolopyrimidine derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and DHFR, two validated targets for antibacterial drugs.[13]

Antifungal Activity

Several triazolo[1,5-a]pyridine derivatives have demonstrated notable antifungal properties against various fungal pathogens.

Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for some triazolo[1,5-a]pyridine and related derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
THTQ 1,2,4-Triazolo[1,5-a]quinazolinoneProteus mirabilis1.875 (mg/mL)[14]
THTQ 1,2,4-Triazolo[1,5-a]quinazolinoneEscherichia coli3.75 (mg/mL)[14]
THTQ 1,2,4-Triazolo[1,5-a]quinazolinoneCandida albicans7.5 (mg/mL)[14]
THTQ 1,2,4-Triazolo[1,5-a]quinazolinoneAspergillus niger15 (mg/mL)[14]
THTQ 1,2,4-Triazolo[1,5-a]quinazolinoneAspergillus flavus15 (mg/mL)[14]
Compound 8m 1,2,4-triazolo[1,5-a]pyrimidine-quinazolinoneXanthomonas oryzae pv. oryzae71.5[15]
Compound 8n 1,2,4-triazolo[1,5-a]pyrimidine-quinazolinoneXanthomonas oryzae pv. oryzae53.3[15]
Compound 8o 1,2,4-triazolo[1,5-a]pyrimidine-quinazolinoneXanthomonas oryzae pv. oryzae58.9[15]
Various 1,2,4-triazolo[1,5-a]pyrimidinesGram-positive and Gram-negative bacteria0.25–2.0[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by triazolo[1,5-a]pyridine and related derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Leads to Inhibitor Triazolo[1,5-a]pyrimidine Derivative (e.g., H12) Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits

ERK Signaling Pathway Inhibition.

SKP2_Pathway cluster_SCF SCF Complex Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 Rbx1 Rbx1 Cul1->Rbx1 Skp2 Skp2 Skp2->Skp1 p27 p27 (Tumor Suppressor) Skp2->p27 Ubiquitination Cks1 Cks1 Cks1->Skp2 Binds to p27->Skp2 Recognized by Proteasome Proteasome p27->Proteasome Targeted for CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Promotes Ub Ubiquitin Ub->p27 Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor Triazolo[1,5-a]pyrimidine Derivative (e.g., E35) Inhibitor->Skp2 Inhibits expression Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesize Triazolo[1,5-a]pyridine Derivatives s2 Characterize Structure (NMR, MS, etc.) s1->s2 v1 Cell Viability Assay (MTT Assay) s2->v1 Test Compounds v2 Determine IC50 Values v1->v2 v3 Mechanism of Action Studies (e.g., Kinase Assay) v2->v3 x1 Animal Model of Cancer (e.g., Xenograft) v3->x1 Lead Compound Selection x2 Administer Compound x1->x2 x3 Monitor Tumor Growth & Toxicity x2->x3

References

Potential Mechanism of Action for 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanisms of action for the novel compound 5-bromo-triazolo[1,5-a]pyridin-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives to propose putative biological targets and pathways. The core scaffold of these compounds is frequently associated with potent inhibitory activity against various protein kinases and other enzymes. This guide presents a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of relevant signaling pathways and experimental workflows.

Introduction: The Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines. This bioisosteric relationship allows triazolopyridine derivatives to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The core structure serves as a versatile template for the development of inhibitors targeting various enzyme families, leading to applications in oncology, inflammation, and metabolic diseases. This guide explores the most probable mechanisms of action for 5-bromo-triazolo[1,5-a]pyridin-2-amine based on the established activities of this chemical class.

Putative Mechanisms of Action

Based on extensive literature precedent for the triazolo[1,5-a]pyridine and related triazolopyrimidine scaffolds, the primary potential mechanism of action for 5-bromo-triazolo[1,5-a]pyridin-2-amine is protein kinase inhibition . A secondary potential mechanism is the inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase.

Protein Kinase Inhibition

The triazolopyridine core acts as a hinge-binding motif in numerous kinase inhibitors, effectively competing with endogenous ATP. This leads to the modulation of signaling pathways critical for cell proliferation, differentiation, and survival. Key kinase families targeted by this scaffold include:

  • Janus Kinases (JAKs): Triazolopyridine derivatives have been developed as potent inhibitors of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that transduces signals for numerous cytokines and growth factors.[1][4][5][6] Inhibition of this pathway is a validated therapeutic strategy for autoimmune diseases and myeloproliferative neoplasms.

  • Transforming Growth Factor-β (TGF-β) Superfamily Kinases: The TGF-β signaling pathway, which regulates a multitude of cellular processes, is another prominent target. Specifically, inhibitors of the TGF-β type I receptor kinase (ALK5) have been developed from the triazolopyridine scaffold.[7][8][9]

  • Cyclin-Dependent Kinases (CDKs): The closely related triazolo[1,5-a]pyrimidine scaffold has yielded potent inhibitors of CDK2, a key regulator of the cell cycle.[10][11] Given the structural similarity, this activity is a plausible mechanism for the title compound.

  • Phosphoinositide 3-Kinases (PI3Ks): Derivatives of triazolopyridines have been identified as selective inhibitors of PI3K, a family of lipid kinases involved in cell growth, proliferation, and survival.[8][9]

α-Glucosidase Inhibition

Recent studies have demonstrated that triazolo[1,5-a]pyridine derivatives can act as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[12] This mechanism is particularly relevant for the development of therapeutics for type 2 diabetes mellitus.

Quantitative Data for Structurally Related Compounds

The following tables summarize the inhibitory activities of various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives against their respective targets. This data provides a quantitative basis for the potential efficacy of 5-bromo-triazolo[1,5-a]pyridin-2-amine.

Table 1: Kinase Inhibitory Activity of Triazolopyridine and Triazolopyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Triazolo[1,5-a]pyridine Derivative (EW-7197)ALK50.013[7][9]
Triazolo[1,5-a]pyridine Derivative (21b)ALK50.018[8]
Triazolo[1,5-a]pyrimidine DerivativeCDK20.120[10][11]
Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine (Hit Compound)CDK20.172[13][14]
Triazolopyridine Derivative (19)JAK10.165[5]
Triazolopyridine Derivative (19)JAK20.278[5]
Triazolopyridine Derivative (GLPG0634 - Filgotinib)JAK10.010[6][15]

Table 2: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile (15j)α-Glucosidase6.60 ± 0.09[12]
6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles (15a-v range)α-Glucosidase6.60 - 75.63[12]
Acarbose (Reference Drug)α-Glucosidase750.00 ± 0.56[12]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of 5-bromo-triazolo[1,5-a]pyridin-2-amine.

In Vitro Kinase Inhibition Assay (Example: ALK5)

This protocol is adapted from methodologies used to assess ALK5 inhibition by triazolopyridine derivatives.[16]

  • Preparation of Reagents:

    • Kinase Buffer (1x): Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme Solution: Dilute recombinant human ALK5 (TGFβR1) in 1x Kinase Buffer to the desired concentration (e.g., 2 ng/µL).

    • Substrate Solution: Prepare a solution of the peptide substrate (e.g., a generic serine/threonine kinase substrate) and ATP in 1x Kinase Buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Test Compound: Dissolve 5-bromo-triazolo[1,5-a]pyridin-2-amine in 100% DMSO to make a stock solution (e.g., 10 mM). Create a serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells.

    • Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 50 mM EDTA).

  • Detection:

    • Quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the use of α-glucosidase from Saccharomyces cerevisiae.[17][18][19][20][21]

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.0).

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.

    • Test Compound: Dissolve 5-bromo-triazolo[1,5-a]pyridin-2-amine in DMSO to make a stock solution and prepare serial dilutions.

    • Stop Solution: Prepare a 0.2 M sodium carbonate solution.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the enzyme solution and 25 µL of the test compound dilution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the sodium carbonate solution.

  • Detection:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by 5-bromo-triazolo[1,5-a]pyridin-2-amine and a general workflow for its characterization.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Translocation STAT->STAT_dimer 4. Dimerization Compound 5-bromo-triazolo [1,5-a]pyridin-2-amine Compound->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Putative inhibition of the JAK-STAT signaling pathway.

G Start Compound Synthesis (5-bromo-triazolo [1,5-a]pyridin-2-amine) Primary_Screen Primary Screening (e.g., Kinase Panel) Start->Primary_Screen Hit_Identified Hit Identification (e.g., JAK2) Primary_Screen->Hit_Identified IC50_Determination IC50 Determination (Dose-Response Assay) Hit_Identified->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other kinases) IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., p-STAT Inhibition) Selectivity_Profiling->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., ATP Competition) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

An In-depth Technical Guide to the Spectral and Physicochemical Properties of 5-bromo-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to the Spectral and Physicochemical Properties of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data, physicochemical properties, and synthetic methodologies for the heterocyclic compound 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This molecule is of interest as a potential intermediate in pharmaceutical synthesis.[1][4][5] Due to the limited availability of public experimental spectral data, this guide presents predicted spectral characteristics based on established principles and data from analogous structures, alongside known synthesis protocols.

Physicochemical Properties

The fundamental physicochemical properties of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized below, based on information from various chemical suppliers.

PropertyValueReference
CAS Number 1010120-55-4[6]
Molecular Formula C₆H₅BrN₄[6]
Molecular Weight 213.03 g/mol [6]
Appearance Solid[6]
Purity Typically ≥97%[7]
InChI 1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)[6]
SMILES Nc1nc2cccc(Br)n2n1[6]

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the fused triazolopyridine ring system. The protons on the pyridine ring are expected to appear in the aromatic region, with splitting patterns determined by their coupling with adjacent protons. The amine protons are expected to be a broad singlet.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.0 - 8.2dH-7
~ 7.3 - 7.5tH-6
~ 7.0 - 7.2dH-8
~ 5.5 - 6.5br s-NH₂

Note: Predicted values are for a typical deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show six distinct signals for the carbon atoms in the heterocyclic ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the overall aromaticity of the fused rings.

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2
~ 145 - 150C-8a
~ 125 - 130C-7
~ 120 - 125C-6
~ 110 - 115C-8
~ 100 - 105C-5

Note: Predicted values are for a typical deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

ParameterValue
Molecular Ion [M]⁺ m/z ≈ 212
Molecular Ion [M+2]⁺ m/z ≈ 214
Exact Mass 211.9704
Predicted IR Spectral Data

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (amine)
3100 - 3000WeakC-H stretch (aromatic)
1650 - 1600MediumN-H bend (amine)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
1100 - 1000MediumC-N stretch
700 - 600StrongC-Br stretch

Note: Predicted values are for a solid-state measurement (e.g., KBr pellet).

Experimental Protocols

Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine[1]

A common synthetic route to 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves the cyclization of a substituted pyridine derivative.

Method 1:

  • Dissolve 10.0 g of hydroxylamine hydrochloride in 100 ml of ethanol.

  • Add 14.5 ml of N,N-diisopropylethylamine (DIPEA) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add 9 g of the appropriate 2-amino-5-bromopyridine precursor (the specific precursor is not explicitly named in the source but is implied as "the product from step 1" which is likely a pre-functionalized aminopyridine).

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture.

  • Filter the resulting solid.

  • Wash the solid with water.

  • Dry the solid to obtain 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Method 2:

  • Prepare a solution of 19.2 g of hydroxylamine hydrochloride in 170 ml of an ethanol/methanol mixture (1:1 v/v).

  • Slowly add 27.0 ml of DIPEA dropwise to the solution at room temperature.

  • Further steps involving the pyridine precursor would follow, similar to Method 1.

General Protocol for Spectral Data Acquisition

The following outlines a general procedure for obtaining the spectral data for 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Synthesis_and_Characterization_Workflowcluster_synthesisSynthesiscluster_characterizationCharacterizationStartStarting Materials(e.g., 2-amino-5-bromopyridine precursor,Hydroxylamine HCl, DIPEA)ReactionCyclization Reaction(Reflux in Ethanol)Start->ReactionCombineWorkupWork-up(Cooling, Filtration, Washing)Reaction->WorkupAfter 3hProduct5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineWorkup->ProductIsolateNMRNMR Spectroscopy(¹H, ¹³C)Product->NMRAnalyzeMSMass Spectrometry(MS)Product->MSAnalyzeIRIR SpectroscopyProduct->IRAnalyze

Caption: Synthetic and analytical workflow for 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Solubility Profile of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 5-bromo-triazolo[1,5-a]pyridin-2-amine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a framework for determining its solubility. It includes detailed experimental protocols for both kinetic and thermodynamic solubility assays and contextual data from structurally similar compounds to offer a preliminary assessment.

Introduction

5-bromo-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in pharmaceutical research. Understanding its solubility is crucial for its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and efficacy. The structure of the compound, featuring a bromine substituent and an amine group on a fused triazolopyridine ring system, suggests a complex solubility behavior influenced by factors such as the polarity of the solvent, pH, and the crystalline form of the solid.

This guide presents established methodologies for determining the kinetic and thermodynamic solubility of a compound, which can be applied to 5-bromo-triazolo[1,5-a]pyridin-2-amine to generate the necessary data for research and development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 5-bromo-triazolo[1,5-a]pyridin-2-amine in common laboratory solvents has not been published. However, to provide a frame of reference, the following table includes qualitative information inferred from available literature and quantitative data for structurally related triazolo-quinolone derivatives.

It is crucial to note that the quantitative data presented below is for structurally similar compounds and should not be considered as representative of 5-bromo-triazolo[1,5-a]pyridin-2-amine's actual solubility. Experimental determination is necessary for accurate values.

SolventCompoundTemperature (°C)Solubility (mol fraction)Data Type
Dichloromethane5-bromo-triazolo[1,5-a]pyridin-2-amineNot SpecifiedSolubleQualitative
MethanolTriazolo quinolone derivative 1250.00018Quantitative[1]
EthanolTriazolo quinolone derivative 1250.00025Quantitative[1]
n-PropanolTriazolo quinolone derivative 1250.00031Quantitative[1]
n-ButanolTriazolo quinolone derivative 1250.00042Quantitative[1]
Ethyl AcetateTriazolo quinolone derivative 1250.00035Quantitative[1]
MethanolTriazolo quinolone derivative 2250.00021Quantitative[1]
EthanolTriazolo quinolone derivative 2250.00029Quantitative[1]
n-PropanolTriazolo quinolone derivative 2250.00036Quantitative[1]
n-ButanolTriazolo quinolone derivative 2250.00049Quantitative[1]
Ethyl AcetateTriazolo quinolone derivative 2250.00041Quantitative[1]

Experimental Protocols

To determine the solubility of 5-bromo-triazolo[1,5-a]pyridin-2-amine, two common experimental approaches are recommended: kinetic solubility and thermodynamic solubility assays.

Kinetic Solubility Assay

This method is a high-throughput technique used in early drug discovery to determine the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.[2][3][4][5][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-bromo-triazolo[1,5-a]pyridin-2-amine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[2]

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:

    • Nephelometry: Measure the light scattering caused by insoluble particles.[2][4]

    • Turbidimetry: Measure the loss of light intensity due to scattering by particles.

    • Direct UV/Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.[2][3]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Thermodynamic Solubility (Shake-Flask) Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.[2][4][7] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Methodology:

  • Sample Preparation: Add an excess amount of solid 5-bromo-triazolo[1,5-a]pyridin-2-amine to a series of vials containing different laboratory solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, dichloromethane, etc.). The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[2][7]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a low-binding filter to remove the solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound. Common analytical techniques for quantification include:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with known concentrations of the compound is used for quantification.

    • UV/Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances from the solvent.

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining kinetic and thermodynamic solubility.

G Kinetic Solubility Experimental Workflow A Prepare 10 mM stock solution in DMSO B Serially dilute stock solution in DMSO A->B C Add diluted solutions to aqueous buffer in microplate B->C D Incubate with shaking (e.g., 2h at 25°C) C->D E Analyze for precipitation D->E F Nephelometry / Turbidimetry E->F Direct Detection G Filter/Centrifuge & Analyze Supernatant E->G Indirect Detection I Determine highest soluble concentration F->I H UV/Vis or LC-MS G->H H->I

Caption: Workflow for Kinetic Solubility Determination.

G Thermodynamic Solubility (Shake-Flask) Workflow A Add excess solid compound to solvent B Equilibrate with agitation (24-72h at constant temp) A->B C Separate solid and liquid phases B->C D Centrifugation C->D E Filtration C->E F Quantify compound concentration in supernatant D->F E->F G HPLC with calibration curve F->G H UV/Vis Spectroscopy F->H I Report equilibrium solubility (e.g., mg/mL) G->I H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its versatile biological activities and its role as a privileged structure in drug design. This bicyclic aromatic compound, consisting of a fused triazole and pyridine ring, has been the focus of extensive research, leading to the discovery of numerous compounds with therapeutic potential across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. Its structural rigidity, potential for diverse substitutions, and ability to act as a bioisostere for endogenous purines contribute to its appeal in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key triazolo[1,5-a]pyridine derivatives, along with detailed experimental protocols and visual representations of relevant signaling pathways.

Synthesis of the Triazolo[1,5-a]pyridine Core

The construction of the triazolo[1,5-a]pyridine scaffold can be achieved through several synthetic strategies, allowing for the introduction of a variety of substituents and the generation of diverse chemical libraries. Common methods include cyclization reactions starting from substituted pyridines or triazoles.

One prevalent approach involves the copper-catalyzed reaction of 2-aminopyridines with nitriles, which proceeds via sequential N-C and N-N bond-forming oxidative coupling reactions. This method is advantageous due to the ready availability and low cost of the starting materials and catalyst.[1] Another efficient method is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for a direct metal-free oxidative N-N bond formation, often resulting in high yields and short reaction times.[1] More environmentally benign syntheses have also been developed, such as the I2/KI-mediated oxidative N-N bond formation from N-aryl amidines.[1] For the synthesis of the isomeric[1][2][3]triazolo[1,5-a]pyridines, a heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones has been reported.[2]

Biological Activities and Therapeutic Applications

The triazolo[1,5-a]pyridine scaffold is associated with a broad spectrum of biological activities, making it a focal point for drug discovery programs.

Anticancer Activity

A significant number of triazolo[1,5-a]pyridine derivatives have demonstrated potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of gastric, colon, and breast cancer.[4] One of the key mechanisms of action for some of these compounds is the suppression of the ERK (extracellular signal-regulated kinase) signaling pathway, a critical pathway in cancer cell proliferation and survival.[5] For instance, the triazolo[1,5-a]pyrimidine indole derivative H12 has been shown to decrease the phosphorylation levels of key proteins in this pathway, including c-Raf, MEK1/2, and ERK1/2.[5]

ERK_Signaling_Pathway

Antiprotozoal Activity

Derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyridine scaffold have shown promise as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds have been found to inhibit the sterol biosynthesis pathway, a critical metabolic pathway for the parasite's survival.[6] Specifically, they target the enzyme 14α-demethylase (CYP51), leading to an imbalance in the synthesis of ergosterol, a key component of the parasite's cell membrane.[6][7] This disruption of the cell membrane ultimately leads to cell cycle arrest and parasite death.[6]

Sterol_Biosynthesis_Pathway

Enzyme Inhibition

The triazolo[1,5-a]pyridine scaffold has been successfully employed in the design of inhibitors for various enzymes. For example, a series of 6-amino-2,5,7-triaryl-[1][2][7]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[8] The most potent compound in this series exhibited competitive inhibition with an IC50 value significantly lower than the reference drug acarbose.[8] Additionally, triazolo[1,5-a]pyridine derivatives have been developed as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[9]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro biological activities of representative triazolo[1,5-a]pyridine derivatives.

Table 1: Anticancer Activity of Triazolo[1,5-a]pyrimidine Indole Derivatives [5]

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
H129.479.5813.1
5-Fu (control)26.328.721.4

Table 2: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives [8]

Compoundα-Glucosidase IC50 (µM)
15j6.60 ± 0.09
Acarbose (control)750.00 ± 0.56

Table 3: JAK2 Inhibitory Activity of a Triazolo[1,5-a]pyridine Derivative [9]

CompoundJAK2 IC50 (nM)JAK3 IC50 (nM)
231>1000

Table 4: P2X7 Receptor Antagonist Activity of JNJ-54175446 [10]

ReceptorpIC50
Human P2X78.46
Rat P2X78.81

Clinical Candidates

The therapeutic potential of the triazolo[1,5-a]pyridine scaffold is underscored by the advancement of several compounds into clinical trials.

Cevipabulin (TTI-237): This[1][2][7]triazolo[1,5-a]pyrimidine derivative is a microtubule-active antitumor agent.[11] It appears to bind to the vinca alkaloid site on tubulin but, unusually, enhances tubulin polymerization, a property more akin to taxanes.[11] Cevipabulin has demonstrated potent cytotoxic activity against a range of human tumor cell lines, with IC50 values in the nanomolar range.[9] It has undergone Phase I and II clinical trials for the treatment of advanced solid tumors.[11]

JNJ-54175446: This compound is a potent and selective, brain-penetrant antagonist of the P2X7 receptor, which is implicated in neuroinflammation.[10] It has been investigated for the treatment of major depressive disorder and has undergone Phase I clinical trials in healthy volunteers, where it was found to be safe and well-tolerated.[12]

Experimental Protocols

General Synthesis of 7-chloro-5-(chloromethyl)-[1][2][7]triazolo[1,5-a]pyrimidine (Intermediate for Anticancer Agents)[4]

Synthesis_Workflow

A mixture of 1H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid is heated to generate the intermediate compound C. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 7-chloro-5-(chloromethyl)-[1][2][7]triazolo[1,5-a]pyrimidine (D). This intermediate can then be further functionalized to produce a variety of anticancer derivatives.[4]

In Vitro α-Glucosidase Inhibitory Assay[8][13]
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound solution (dissolved in a minimal amount of DMSO and diluted with buffer).

    • Add the α-glucosidase solution to each well and incubate at 37 °C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

  • Data Analysis: The absorbance of the yellow-colored p-nitrophenol produced is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity[3][4]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The triazolo[1,5-a]pyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives have solidified its status as a privileged structure. The successful development of clinical candidates such as Cevipabulin and JNJ-54175446 highlights the therapeutic potential of this scaffold. Future research in this area is expected to further explore the chemical space around the triazolo[1,5-a]pyridine core, leading to the discovery of new and improved therapeutic agents for a variety of diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pharmaceuticals based on this remarkable heterocyclic system.

References

A Technical Guide to Screening Focused Libraries Based on the 5-Bromo-triazolo[1,5-a]pyridin-2-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is isoelectronic with purines, making it an effective bioisostere for designing molecules that interact with biological targets that recognize purine-based ligands, such as kinases and other ATP-binding proteins. This has led to the exploration of triazolopyridine derivatives for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.

The specific derivative, 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, serves as a highly versatile starting material or "core" for the construction of focused chemical libraries. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical functionalities. The amine group at the 2-position is readily acylated or otherwise modified, enabling further structural diversification. This guide provides a framework for designing, synthesizing, and screening a focused library of compounds derived from this valuable core, aimed at identifying novel lead compounds for drug development.

Focused Library Design and Synthesis

A focused screening library is designed to explore the structure-activity relationship (SAR) around a specific chemical scaffold. The 5-bromo-triazolo[1,5-a]pyridin-2-amine core offers two primary points for diversification, enabling a systematic exploration of chemical space to identify potent and selective modulators of biological targets.

Synthesis of the Core Scaffold

The core scaffold, 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, can be synthesized via several reported methods. A common approach involves the cyclization of a substituted pyridine precursor.

Representative Synthetic Protocol: A widely used method involves the reaction of 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea with hydroxylamine hydrochloride.[4]

  • Preparation of Hydroxylamine Solution: N,N-Diisopropylethylamine (DIPEA) is slowly added to a solution of hydroxylamine hydrochloride in an ethanol/methanol mixture at room temperature and stirred for 1 hour.[4]

  • Cyclization Reaction: 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea is added to the hydroxylamine solution, and the mixture is heated under reflux for approximately 3 hours.[4]

  • Work-up and Isolation: The reaction mixture is cooled, and the resulting solid is collected by filtration. The filtrate is concentrated, and water is added to precipitate more product. The combined solids are washed and dried under vacuum to yield 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine as a white solid.[4]

Library Diversification Strategy

The core scaffold can be diversified at the 2-amino and 5-bromo positions. A key transformation is the acylation of the 2-amino group, as exemplified by the synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, an intermediate in the synthesis of the JAK1 inhibitor Filgotinib.[4][5]

Protocol for Acylation:

  • Dissolve 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in dichloromethane.[4]

  • Add N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0°C.[4]

  • Add cyclopropanecarbonyl chloride dropwise and allow the reaction to proceed for several hours.[4]

  • Concentrate the reaction mixture and treat with an ammonia/methanol solution to yield the final N-acylated product after filtration and drying.[4]

This acylation can be performed with a wide variety of acid chlorides or carboxylic acids (using coupling agents) to generate a library of amides. The 5-bromo position can then be further modified using palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

G cluster_0 Diversification at 2-Amine Position cluster_1 Diversification at 5-Bromo Position Core 5-Bromo-triazolo[1,5-a] pyridin-2-amine Acylation Amide Coupling Core->Acylation DIPEA, DCM R1_Source R1-COCl (Acid Chlorides) R1_Source->Acylation R2_Source R2-B(OH)2 (Boronic Acids) Coupling Suzuki Coupling R2_Source->Coupling Amide_Library Amide Library (Variation at R1) Acylation->Amide_Library Amide_Library->Coupling Pd Catalyst, Base Final_Library Fully Diversified Library (Variation at R1 and R2) Coupling->Final_Library

Caption: Synthetic strategy for library diversification. (Max Width: 760px)

High-Throughput Screening (HTS) Cascade

A tiered screening approach is recommended to efficiently identify and validate hits from the focused library. This cascade typically involves a primary biochemical assay followed by secondary cell-based assays and selectivity profiling.

HTS_Workflow A Library of Triazolopyridine Derivatives B Primary Screen (e.g., Biochemical Kinase Assay) A->B C Hit Identification (Potency Cutoff) B->C Data Analysis D Dose-Response & IC50 Determination C->D E Secondary Screen (e.g., Cell-Based Proliferation Assay) D->E Confirmed Hits F Selectivity Profiling (Panel of Related Targets) E->F Cell-Active Hits G Validated Lead Compound F->G

Caption: General workflow for a high-throughput screening cascade. (Max Width: 760px)

Target-Specific Screening Protocols and Data

The triazolopyridine scaffold has shown activity against several important drug target classes. Below are representative protocols and data for key examples.

Protein Kinase Inhibition (e.g., JAK1/2)

Triazolopyridine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), which are key mediators of cytokine signaling.[2]

Signaling Pathway: The JAK-STAT Pathway Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity.[1][2] The JAKs then trans-phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation

Caption: Simplified JAK-STAT signaling pathway. (Max Width: 760px)

Experimental Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®) This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher kinase activity.

  • Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase (e.g., JAK1), the substrate peptide, and the assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add test compounds from the library (typically 50 nL of a 10 mM DMSO stock for a 10 µM final concentration). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add 5 µL of ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent depletes the remaining ATP while generating a luminescent signal.

  • Readout: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Potent hits are selected for IC50 determination by performing the assay with a range of inhibitor concentrations.

Quantitative Data: Triazolopyridine Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
J-4JAK115.3[2]
J-4JAK21.8[2]
J-6JAK135.4[2]
J-6JAK23.6[2]
Pyrazolo[1,5-a]pyrimidine 17CDK2~1000 (low µM)[1]
Bromodomain Inhibition (e.g., BRD4)

Bromodomain and Extra-Terminal (BET) proteins like BRD4 are epigenetic readers that bind to acetylated lysine residues on histones, playing a critical role in transcriptional regulation. Inhibiting this interaction is a validated anti-cancer strategy.

Experimental Protocol: BRD4 AlphaLISA® Assay This is a bead-based proximity assay to measure the binding of the BRD4 bromodomain (BD1) to an acetylated histone peptide.

  • Reagent Preparation: Prepare a master mix containing 3x BRD Homogeneous Assay Buffer and a biotinylated acetylated histone peptide ligand. Dilute GST-tagged BRD4 (BD1) protein in 1x assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the master mixture to each well.

  • Compound Addition: Add 2.5 µL of test inhibitor solution. For controls, add inhibitor buffer.

  • Initiate Binding: Add 2.5 µL of diluted BRD4 (BD1) protein to initiate the binding reaction. Incubate for 30 minutes at room temperature.

  • Detection Bead Addition: Add 10 µL of Glutathione-Acceptor beads (binds GST-tagged BRD4) and incubate for 30 minutes.

  • Donor Bead Addition: Add 10 µL of Streptavidin-Donor beads (binds biotinylated peptide) and incubate for 15-30 minutes in the dark.

  • Readout: Read the plate on an Alpha-enabled plate reader. A high signal indicates proximity of the beads and thus, protein-peptide binding. Inhibition is measured as a decrease in signal.

Quantitative Data: Triazolo[1,5-a]pyrimidine BET Inhibitors

Compound IDTargetIC50 (µM)Cellular Activity (THP-1 IC50, µM)Reference
WS-722BRD4 (BD1/BD2)< 53.86[8]
WS-722BRD2 (BD1/BD2)< 5N/A[8]
WS-722BRD3 (BD1/BD2)< 5N/A[8]
Other Relevant Targets and Assays

The versatility of the triazolopyridine scaffold allows for its screening against a diverse array of targets.

Experimental Protocol Overviews:

  • RORγt Inverse Agonist Assay: A cell-based reporter assay is typically used.[9] Cells engineered to express a RORγt-luciferase reporter construct are treated with the test compounds. Inverse agonists will decrease the luminescent signal, which can be quantified to determine IC50 values.[9]

  • LSD1 Inhibition Assay: A common biochemical assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[10] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, and the increase in fluorescence is proportional to LSD1 activity.[11]

  • α-Glucosidase Inhibition Assay: This colorimetric assay measures the ability of an inhibitor to block the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG).[12] The reaction produces p-nitrophenol, a yellow product, which can be quantified by measuring absorbance at 405 nm.[12]

Quantitative Data for Other Targets

ScaffoldTargetCompound IDIC50 (µM)Reference
[1][2][6]Triazolo[4,5-d]pyrimidineLSD1270.564[7]
6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridineα-Glucosidase15j6.60[13]
[1][2][3]Triazolo[1,5-a]pyridineRORγt5a(Strong Activity)[3]

Conclusion

The 5-bromo-triazolo[1,5-a]pyridin-2-amine core is a validated and highly tractable starting point for the development of focused screening libraries. Its synthetic accessibility and the presence of two distinct points for chemical diversification allow for a systematic exploration of structure-activity relationships. By employing a strategic screening cascade incorporating robust biochemical and cell-based assays, libraries derived from this scaffold have a high potential to yield novel and potent lead compounds against a range of therapeutically important targets, particularly protein kinases and epigenetic modulators. This guide provides the fundamental protocols and conceptual framework to empower researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1][3] The protocol is compiled from established methods and is intended for use by qualified researchers in a laboratory setting. Included are the reaction scheme, detailed experimental procedures, a summary of quantitative data, and safety information.

Introduction

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in various biologically active molecules. For instance, it serves as a crucial intermediate in the synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, a potential therapeutic agent.[1][3] The synthesis of this compound is therefore of great importance for the development of new pharmaceuticals.

Synthesis Pathway

The synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a multi-step process. A common route involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then cyclized to form the desired triazolopyridine ring system.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization 2-aminopyridine 2-aminopyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine 2-aminopyridine->2-amino-5-bromopyridine Brominating Agent (e.g., NBS, Br2) 5-bromo-triazolo[1,5-a]pyridin-2-amine 5-bromo-triazolo[1,5-a]pyridin-2-amine 2-amino-5-bromopyridine->5-bromo-triazolo[1,5-a]pyridin-2-amine Base (e.g., DIPEA) Hydroxylamine\nreagent Hydroxylamine reagent Hydroxylamine\nreagent->5-bromo-triazolo[1,5-a]pyridin-2-amine

Figure 1: General synthetic strategy for 5-bromo-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocols

Materials and Equipment:

  • 2-aminopyridine

  • N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide

  • Acetone or Chloroform

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol or Methanol

  • Round-bottom flasks

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Synthesis of 2-amino-5-bromopyridine

This protocol describes the bromination of 2-aminopyridine. Two alternative methods are presented.

  • Method A: Using Phenyltrimethylammonium Tribromide [4][5]

    • To a 1 L three-necked flask, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.

    • Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

    • Stir the mixture at 25-30°C for 2 hours.

    • Wash the reaction mixture with 40 ml of a saturated sodium chloride solution.

    • Separate the organic layer and wash it 2-3 times with 20 ml of water.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oil.

    • Cool the oil in an ice water bath and add water to precipitate a solid.

    • Recrystallize the crude product from benzene, filter, and dry to obtain the yellow solid product.

  • Method B: Using N-Bromosuccinimide (NBS) [6]

    • In a flask, dissolve 0.5 g (5.3 mmol) of 2-aminopyridine in 5 ml of acetone.

    • Cool the mixture to 10°C.

    • Add 1.0 g (5.6 mmol) of NBS dropwise over 30 minutes.

    • Stir the mixture for an additional 30 minutes.

    • Remove the solvent by evaporation under vacuum.

    • Recrystallize the residue with 90% ethanol to afford the product as a yellow solid.

Protocol 2: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine [1]

  • Dissolve 19.2 g (276.0 mmol) of hydroxylamine hydrochloride in 170 ml of a 1:1 (v/v) ethanol/methanol solution at room temperature.

  • Slowly add 27.0 ml (165.6 mmol) of N,N-diisopropylethylamine (DIPEA) dropwise to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add 9 g of 2-amino-5-bromopyridine (from Protocol 1) to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture, and filter the resulting solid.

  • Wash the solid with water and dry to obtain 6 g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Quantitative Data Summary

StepReactantsProductSolvent(s)YieldPurityReference
Protocol 1, Method A 2-aminopyridine, Phenyltrimethylammonium tribromide2-amino-5-bromopyridineChloroform, Benzene75-81%-[4]
Protocol 1, Method B 2-aminopyridine, NBS2-amino-5-bromopyridineAcetone, Ethanol95%97%[6]
Protocol 2 2-amino-5-bromopyridine, Hydroxylamine HCl, DIPEA5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amineEthanol, Methanol--[1]

Yield for Protocol 2 is not explicitly stated in the source but can be calculated from the provided masses.

Characterization Data

  • Compound: 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Molecular Formula: C₆H₅BrN₄[7]

  • Molecular Weight: 213.03 g/mol [8]

  • Appearance: Solid[7]

  • Purity: ≥97%[9]

Safety Information

  • Hazard Symbols: GHS06 (Toxic)[8]

  • Signal Word: Danger[8]

  • Hazard Statements: H301 (Toxic if swallowed)[8]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[8]

  • Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.[3]

It is imperative to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 2-amino-5-bromopyridine cluster_step2 Step 2: Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine A Mix 2-aminopyridine and Solvent B Add Brominating Agent A->B C React for specified time and temperature B->C D Work-up and Purification (Washing, Extraction, Recrystallization) C->D E Obtain 2-amino-5-bromopyridine D->E F Prepare Hydroxylamine Reagent (Hydroxylamine HCl + DIPEA in Alcohol) G Add 2-amino-5-bromopyridine F->G H Reflux for 3 hours G->H I Cool, Filter, and Wash H->I J Obtain 5-bromo-triazolo[1,5-a]pyridin-2-amine I->J

Figure 2: Detailed experimental workflow for the synthesis.

References

Synthetic Utility of 5-bromo-triazolo[1,5-a]pyridin-2-amine: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a key heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its strategic combination of a fused triazolopyridine core, a reactive bromine atom, and an amino group makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure, appearing in numerous biologically active compounds.[4][5] This intermediate serves as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.[6][7]

The bromine atom at the 5-position provides a convenient handle for derivatization through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies. The 2-amino group offers an additional site for modification, for instance, through acylation, to further explore the chemical space and modulate the physicochemical and pharmacological properties of the resulting compounds.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, aimed at researchers and professionals in drug development.

Application Notes

Pharmaceutical Intermediate:

The primary application of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] A notable example is its use in the preparation of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, a key step in the synthesis of more complex drug candidates.[1][3]

Cross-Coupling Reactions:

The presence of the bromo substituent makes this intermediate an ideal substrate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. This is a powerful strategy for generating libraries of compounds for high-throughput screening. While specific examples with this exact substrate are not prevalent in the provided search results, the general applicability of this reaction to bromo-pyridines is well-established.[8][9]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-[1][2][3]triazolo[1,5-a]pyridine derivatives. This is particularly useful for accessing novel chemical entities with potential biological activity, as the introduction of substituted amines can significantly impact a molecule's properties.[2][10]

Biological Significance of the Scaffold:

The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are found in compounds with a broad spectrum of biological activities, including:

  • Anticancer Agents: Derivatives have been shown to target microtubules and inhibit signaling pathways such as the ERK pathway.[6][11]

  • Antiviral and Antiparasitic Activity: The scaffold is present in molecules with potential therapeutic applications against various pathogens.[4][12]

  • RORγt Inverse Agonists: These compounds are being investigated for the treatment of autoimmune diseases like psoriasis.[7][13]

Data Presentation

Table 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

StepStarting MaterialReagentsSolventTime (h)Yield (%)Analytical Data
11-(6-bromopyridin-2-yl)-3-ethoxymethanoylthioureaHydroxylamine hydrochloride, N,N-diisopropylethylamineEthanol/Methanol (1:1)383.3¹H NMR (300MHz, DMSO-d6): δ 7.40–7.30(m, 2H), 7.21(dd, J=6.5, 2.2Hz, 1H), 6.29(s, 2H)[1]

Table 2: Synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (g)
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (5g)Diisopropylethylamine (9g), Cyclopropanecarbonyl chloride (6.1g)Dichloromethane0, then RT44

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine [1]

  • Preparation of the reaction mixture: To a solution of hydroxylamine hydrochloride (19.2g, 276.0mmol) in a 1:1 mixture of ethanol and methanol (170mL), slowly add N,N-diisopropylethylamine (DIPEA) (27.0mL, 165.6mmol) dropwise at room temperature.

  • Stirring: Stir the resulting mixture at room temperature for 1 hour.

  • Addition of starting material: Add 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (16.8g, 55.2mmol) in portions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Add 30mL of water to the residue and filter the precipitate.

    • Wash the solid with water (30mL) and a 1:1 mixture of ethanol/methanol (60mL).

  • Drying: Dry the solid under vacuum to obtain 9.8g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a white solid (Yield: 83.3%).

Protocol 2: Synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide [1][3]

  • Dissolution: Dissolve 5g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in 100ml of dichloromethane.

  • Addition of base: Add 9g of diisopropylethylamine.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 6.1g of cyclopropanecarbonyl chloride dropwise.

  • Reaction: Allow the reaction to proceed for 1 hour at 0°C, then continue for 4 hours at room temperature.

  • Work-up:

    • Concentrate the reaction mixture to dryness to obtain an oily solid.

    • Cool the residue in an ice-salt bath.

    • Add a mixed solution of 7ml of ammonia water and 43ml of methanol.

    • Stir for approximately 3 hours until the system becomes a brown turbid liquid.

    • Filter the solid, wash with water, and dry.

  • Product: Obtain 4g of the target compound N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol based on similar substrates and may require optimization.[8][9]

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine start Start Materials: 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea Hydroxylamine HCl, DIPEA reaction Reaction: Ethanol/Methanol (1:1) Reflux, 3h start->reaction workup Work-up: Cool, Filter, Concentrate Add H2O, Filter, Wash reaction->workup product Product: 5-bromo-[1,2,4]triazolo [1,5-a]pyridin-2-amine workup->product

Caption: Workflow for the synthesis of the target intermediate.

experimental_workflow_derivatization cluster_derivatization Derivatization via Acylation start Starting Material: 5-bromo-[1,2,4]triazolo [1,5-a]pyridin-2-amine acylation Acylation: Cyclopropanecarbonyl chloride DIPEA, DCM, 0°C to RT start->acylation workup Work-up: Concentrate, Cool Add NH3/MeOH, Stir, Filter acylation->workup product Product: N-(5-bromo-[1,2,4]triazolo [1,5-a]pyridin-2-yl)cyclopropanecarboxamide workup->product

Caption: Workflow for the acylation of the intermediate.

suzuki_coupling_cycle cluster_suzuki Suzuki-Miyaura Cross-Coupling Cycle pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add transmetalation Transmetalation oxidative_add->transmetalation Pd(II) intermediate reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regeneration product 5-aryl-triazolo [1,5-a]pyridin-2-amine reductive_elim->product aryl_bromide 5-bromo-triazolo [1,5-a]pyridin-2-amine aryl_bromide->oxidative_add boronic_acid ArB(OH)2 (Base) boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

erk_signaling_pathway cluster_erk Potential Inhibition of ERK Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivative inhibitor->raf Inhibition

Caption: Inhibition of the ERK signaling pathway by a related scaffold.

References

Application of 5-bromo-triazolo[1,5-a]pyridin-2-amine and its Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. The strategic incorporation of a bromine atom and an amino group, as seen in 5-bromo-triazolo[1,5-a]pyridin-2-amine and its isomers, provides a versatile platform for generating diverse libraries of kinase inhibitors targeting a range of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The bromine atom serves as a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl moieties, allowing for the systematic exploration of the chemical space within the kinase active site to optimize binding affinity and selectivity. The 2-amino group is a key pharmacophoric feature, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common characteristic of many ATP-competitive kinase inhibitors.

This document provides detailed application notes on the utility of the bromo-triazolo[1,5-a]pyridine core in kinase inhibitor design, along with generalized experimental protocols for the synthesis and evaluation of such compounds.

Data Presentation: Inhibitory Activity of Related Scaffolds

While specific data for inhibitors derived directly from 5-bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, the following tables summarize the inhibitory activities of representative kinase inhibitors based on the closely related pyrazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyridine scaffolds, demonstrating the potential of these heterocyclic systems in kinase inhibitor design.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
3,5-Disubstituted Pyrazolo[1,5-a]pyrimidinesTrkA0.2[4]
3,5-Disubstituted Pyrazolo[1,5-a]pyrimidinesTrkA0.4[4]
5-Azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidinesTrkA3[4]
5-Azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidinesTrkB14[4]
5-Azabicyclohexane-substituted Pyrazolo[1,5-a]pyrimidinesTrkC1[4]
2,5-Disubstituted Pyrazolo[1,5-a]pyrimidinesTrkA, TrkB, TrkC<1[4]

Table 2: Inhibitory Activity of[1][2][3]triazolo[1,5-a]pyridine Derivatives Against JAK2

Compound IDTarget KinaseIC50 (nM)Reference
CEP-33779 (and related analogs)JAK2Potent Inhibition[5]

Table 3: Inhibitory Activity of[1][2][3]triazolo[1,5-a][1][6][7]triazine Derivatives Against CK1δ

Compound ClassTarget KinaseIC50 (µM)Reference
2,5-Disubstituted[1][2][3]triazolo[1,5-a][1][6][7]triazinesCK1δ2.08 - 29.1[8]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using a bromo-triazolo[1,5-a]pyridine core and for their subsequent in vitro evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-triazolo[1,5-a]pyridine with an arylboronic acid.

Materials:

  • 5-bromo-triazolo[1,5-a]pyridin-2-amine (or related bromo-substituted scaffold) (1.0 mmol)

  • Corresponding arylboronic acid (1.1 mmol)

  • Potassium phosphate (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the bromo-triazolo[1,5-a]pyridine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).[1]

  • Stir the reaction mixture at reflux (80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[1]

  • Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the in vitro potency (IC50) of synthesized compounds against a target kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer or DMSO.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.[1]

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.[1][2]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined period (e.g., 60 minutes).[1][2]

  • Stop the kinase reaction and deplete the remaining ATP by adding the stop reagent from the assay kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[2]

  • Add the detection reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[2]

  • Measure the luminescence using a plate reader.[2]

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[2]

Visualizations

Signaling Pathway

G Generalized Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal TargetKinase Target Kinase Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Regulates Inhibitor Triazolo-pyridine Inhibitor Inhibitor->TargetKinase Inhibits

Caption: Generalized kinase signaling cascade and the point of inhibition.

Experimental Workflow

G General Workflow for Kinase Inhibitor Synthesis and Evaluation Start Start: 5-bromo-triazolo[1,5-a]pyridin-2-amine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification & Characterization (Chromatography, NMR, MS) Coupling->Purification Library Inhibitor Library Purification->Library Assay In Vitro Kinase Assay Library->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for synthesis, purification, and evaluation of inhibitors.

Logical Relationship

G Logic of a Competitive Kinase Inhibition Assay cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Kinase Kinase Active Site Binding Binding Event Kinase->Binding NoBinding No Binding ATP ATP ATP->Binding Inhibitor Inhibitor Inhibitor->Kinase Competes with ATP Activity Kinase Activity (Phosphorylation) Binding->Activity NoActivity No Kinase Activity NoBinding->NoActivity

Caption: Competitive inhibition of ATP binding to the kinase active site.

References

Application Notes and Protocols: Derivatization of 5-bromo-triazolo[1,5-a]pyridin-2-amine for SAR Studies

Application Notes and Protocols: Derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including activity as kinase inhibitors. The strategic derivatization of this core structure is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key intermediate for the synthesis of novel compound libraries for SAR studies. The bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Derivatization Strategies

The 5-bromo position of the triazolo[1,5-a]pyridine core is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This enables a thorough investigation of the steric and electronic requirements for optimal biological activity.

Gcluster_startStarting Materialcluster_reactionsDerivatization Reactionscluster_productsDerivative Librariescluster_sarSAR Studiesstart5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-aminesuzukiSuzuki-Miyaura Coupling(Aryl/Heteroaryl Boronic Acids)start->suzukibuchwaldBuchwald-Hartwig Amination(Primary/Secondary Amines)start->buchwaldaryl_derivs5-Aryl/Heteroaryl Derivativessuzuki->aryl_derivsamino_derivs5-Amino Derivativesbuchwald->amino_derivssarBiological Screening&SAR Analysisaryl_derivs->saramino_derivs->sar

Caption: General workflow for the derivatization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and subsequent SAR studies.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with various arylboronic acids.

Materials:

  • 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 5-aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivative.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a range of primary and secondary amines.

Materials:

  • 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Degassing: Seal the tube and degas the mixture with argon for 10 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the target 5-amino-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation for SAR Studies

Systematic derivatization of the 5-position allows for the generation of a data matrix to elucidate the SAR. The following table is a representative example of how to structure the data for a series of compounds targeting a hypothetical kinase.

Table 1: Representative SAR Data for 5-Substituted-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives as Kinase Inhibitors

Compound IDR Group at 5-PositionKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 -Br (Starting Material)>10,000>10,000>50
2a Phenyl8502,30015.2
2b 4-Fluorophenyl4201,5008.7
2c 4-Methoxyphenyl3509805.1
2d 3-Pyridyl6803,10012.5
3a Morpholino1,2004,50025.8
3b N-Methylpiperazinyl1507502.3
3c Anilino9502,80018.4

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this specific compound series.

Potential Biological Signaling Pathway

Derivatives of the triazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of various protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a specific kinase can block downstream signaling and may be a viable therapeutic strategy for diseases such as cancer.

GGFGrowth FactorReceptorReceptor Tyrosine KinaseGF->ReceptorKinase1Kinase XReceptor->Kinase1Kinase2Kinase YKinase1->Kinase2TFTranscription FactorKinase2->TFGeneGene ExpressionTF->GeneProliferationCell ProliferationGene->ProliferationInhibitor[1,2,4]triazolo[1,5-a]pyridineDerivativeInhibitor->Kinase1

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a[1][2][3]triazolo[1,5-a]pyridine derivative as a kinase inhibitor.

Application Notes and Protocols for Cross-Coupling Reactions on 5-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the versatile N-heterocyclic building block, 5-bromo-triazolo[1,5-a]pyridin-2-amine. These palladium-catalyzed reactions are fundamental transformations in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of functionalized molecules.

The protocols outlined herein are based on established methodologies for cross-coupling reactions on structurally related heteroaryl bromides and serve as a robust starting point for further optimization.[1][2][3][4][5][6][7][8][9][10][11][12]

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-triazolo[1,5-a]pyridin-2-amines

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[12] This protocol details the coupling of 5-bromo-triazolo[1,5-a]pyridin-2-amine with various arylboronic acids.

Reaction Scheme:

General reaction scheme for the Suzuki-Miyaura coupling of 5-bromo-triazolo[1,5-a]pyridin-2-amine with an arylboronic acid.

Experimental Protocol

Materials:

  • 5-bromo-triazolo[1,5-a]pyridin-2-amine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O (4:1), DME, or Toluene

  • Anhydrous, degassed solvents are recommended.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally similar 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which can be considered a starting point for the target substrate.[10][11]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901885
24-Methylphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901888
43-Chlorophenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901875

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - 5-bromo-triazolo[1,5-a]pyridin-2-amine - Arylboronic Acid - Catalyst & Base Solvent Add Degassed Solvent Reactants->Solvent Degas Degas Mixture (Vacuum/Inert Gas Cycles) Solvent->Degas Heat Heat & Stir (80-100 °C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim BaseH [Base-H]⁺ RedElim->Pd0 Product Product (C-N Bond Formed) RedElim->Product Reactant Ar-Br + R₂NH Base Base Sonogashira_Components cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions Title Sonogashira Coupling ArylHalide Aryl Halide (5-bromo-triazolo [1,5-a]pyridin-2-amine) Product Coupled Product (Aryl-Alkyne) ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product facilitates Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Product co-catalyzes Base Amine Base (e.g., Et₃N) Base->Product activates alkyne Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Product medium

References

Application Notes and Protocols for Incorporating the Triazolopyridine Moiety into Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique combination of a triazole and a pyridine ring offers a versatile platform for the development of novel therapeutic agents.[1] In recent years, there has been a burgeoning interest in the incorporation of the triazolopyridine moiety into novel anticancer agents. These compounds have shown promise in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of triazolopyridine-based anticancer agents, intended to guide researchers in this exciting field of drug discovery.

Key Triazolopyridine Scaffolds in Anticancer Research

Several isomers of the triazolopyridine ring system have been explored for their anticancer potential. The most prominent scaffolds include:

  • [2][3][4]Triazolo[4,3-a]pyridine: This scaffold has been extensively studied, with derivatives showing potent cytotoxic effects against a range of cancer cell lines.

  • [2][3][4]Triazolo[1,5-a]pyrimidine: A bioisostere of purine, this scaffold has been incorporated into molecules targeting various kinases and other cancer-related proteins.[4]

  • Pyrazolo[2][3][4]triazolopyrimidine: This fused heterocyclic system has demonstrated significant antiproliferative activity, often through the inhibition of key signaling pathways.[3]

Mechanisms of Action

Triazolopyridine derivatives exert their anticancer effects through diverse mechanisms, including:

  • Inhibition of Protein Kinases: Many triazolopyridine compounds are designed as kinase inhibitors, targeting critical signaling nodes like the EGFR/AKT/ERK pathway.[3] Inhibition of these pathways can halt cell proliferation and induce apoptosis.

  • Induction of Apoptosis: A significant number of triazolopyridine-based agents have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, thereby preventing cancer cell division.

  • Epigenetic Modulation: Emerging research has identified the bromodomain-containing protein 4 (BRD4) as a key target for some triazolopyridine derivatives.[5] BRD4 is an epigenetic reader that regulates the transcription of oncogenes like c-Myc.

Data Presentation: In Vitro Anticancer Activity of Triazolopyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative triazolopyridine derivatives against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.

Table 1: Anticancer Activity of[2][3][4]Triazolo[4,3-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TP6 B16F10 (Murine Melanoma)41.12[6]
VS9 Analogue HeLa (Cervical Cancer)Sub-micromolar[7]

Table 2: Anticancer Activity of[2][3][4]Triazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 19 Bel-7402 (Hepatocellular Carcinoma)12.3[4]
Compound 19 HT-1080 (Fibrosarcoma)6.1[4]
Compound H12 MGC-803 (Gastric Cancer)9.47[8][9]
Compound H12 HCT-116 (Colon Cancer)9.58[8][9]
Compound H12 MCF-7 (Breast Cancer)13.1[8][9]
Analogue 26 HeLa (Cervical Cancer)0.75[1]
Analogue 26 A549 (Lung Cancer)1.02[1]
Compound 6i MGC-803 (Gastric Cancer)0.96[10]

Table 3: Anticancer Activity of Pyrazolo[2][3][4]triazolopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HCC1937 (Breast Cancer)7.01[3][11]
Compound 1 HeLa (Cervical Cancer)11.32[3][11]
Compound 1 MCF-7 (Breast Cancer)48.28[3][11]
Compound 2 HCC1937 (Breast Cancer)20.11[3]
Compound 3 HCC1937 (Breast Cancer)25.03[3]
Compound 3b MCF-7 (Breast Cancer)0.25[12]
Compound 3b MDA-MB-231 (Breast Cancer)0.31[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of triazolopyridine-based anticancer agents.

Protocol 1: General Synthesis of[2][3][4]Triazolo[4,3-a]pyridine Derivatives

This protocol describes a one-pot synthesis of substituted[2][3][4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aldehydes.[13][14]

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic or aliphatic aldehydes

  • Ethanol

  • Oxidizing agent (e.g., FeCl3, I2)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in ethanol.

  • Aldehyde Addition: To the stirring solution, add the desired aldehyde (1 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC. The initial reaction forms a hydrazone intermediate.

  • Oxidative Cyclization: Once the starting materials are consumed, add the oxidizing agent (e.g., FeCl3, 1.2 equivalents) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature or with heating until the cyclization is complete, as indicated by TLC.

  • Work-up: Quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate for iodine). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired[2][3][4]triazolo[4,3-a]pyridine derivative.

Visualization of Synthetic Workflow:

G cluster_synthesis Synthesis of [1,2,4]Triazolo[4,3-a]pyridines start Start reactants Dissolve 2-Hydrazinopyridine and Aldehyde in Ethanol start->reactants reaction Stir at Room Temperature or Reflux reactants->reaction monitor1 Monitor by TLC for Hydrazone Formation reaction->monitor1 oxidant Add Oxidizing Agent (e.g., FeCl3) monitor1->oxidant cyclization Stir for Oxidative Cyclization oxidant->cyclization monitor2 Monitor by TLC for Product Formation cyclization->monitor2 workup Aqueous Work-up and Organic Extraction monitor2->workup purification Column Chromatography workup->purification end Pure Product purification->end

Synthetic workflow for[2][3][4]triazolo[4,3-a]pyridines.
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cell viability upon treatment with triazolopyridine derivatives using the colorimetric MTT assay.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Triazolopyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization of MTT Assay Workflow:

G cluster_mt_assay MTT Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treatment Treat with Triazolopyridine Compounds seed_cells->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analysis Calculate IC50 Values read_plate->analysis end End analysis->end

Workflow for the MTT cell viability assay.
Protocol 3: Western Blot Analysis of EGFR/AKT and BRD4/c-Myc Signaling Pathways

This protocol describes the detection of key protein expression and phosphorylation status in cancer cells treated with triazolopyridine derivatives.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-BRD4, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To analyze total protein levels or a loading control, strip the membrane and reprobe with the corresponding primary antibody (e.g., anti-EGFR, anti-β-actin).

  • Densitometry Analysis: Quantify band intensities to determine the relative changes in protein expression or phosphorylation.

Visualization of Signaling Pathways:

G cluster_egfr EGFR/AKT Signaling Pathway egf EGF egfr EGFR egf->egfr Binds pi3k PI3K egfr->pi3k Activates akt AKT pi3k->akt Activates (p-AKT) proliferation Cell Proliferation & Survival akt->proliferation triazolopyridine_egfr Triazolopyridine Inhibitor triazolopyridine_egfr->egfr Inhibits G cluster_brd4 BRD4/c-Myc Signaling Pathway brd4 BRD4 acetylated_histones Acetylated Histones brd4->acetylated_histones Binds to ptefb P-TEFb brd4->ptefb Recruits rna_pol_ii RNA Polymerase II ptefb->rna_pol_ii Activates cmyc_gene c-Myc Gene rna_pol_ii->cmyc_gene Transcribes cmyc_mrna c-Myc mRNA cmyc_gene->cmyc_mrna cmyc_protein c-Myc Protein cmyc_mrna->cmyc_protein Translation proliferation_brd4 Cell Proliferation cmyc_protein->proliferation_brd4 triazolopyridine_brd4 Triazolopyridine Inhibitor triazolopyridine_brd4->brd4 Inhibits Binding

References

Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[4] Traditional synthetic methods for this heterocycle often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines, targeting researchers and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[5] Key benefits include:

  • Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[3]

  • Higher Yields: Improved reaction kinetics and reduced side product formation frequently result in higher isolated yields.

  • Greener Chemistry: Shorter reaction times and increased efficiency contribute to lower energy consumption and waste generation.[6]

  • Facile Optimization: The precise control over reaction parameters (temperature, pressure, and power) allows for rapid optimization of reaction conditions.

Synthetic Strategies

Several effective strategies have been developed for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines. This section outlines two prominent methods: a catalyst-free approach from enaminonitriles and benzohydrazides, and a metal-free cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids.

Catalyst-Free Tandem Reaction of Enaminonitriles and Benzohydrazides

A recently developed eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave irradiation without the need for a catalyst or any additives.[1][2] The reaction proceeds via a tandem transamidation, nucleophilic addition, and subsequent condensation to afford the desired[1][2][3]triazolo[1,5-a]pyridines in good to excellent yields.[7]

Caption: General scheme for the catalyst-free synthesis.

A mixture of the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.) in dry toluene (1.5 mL) is placed in a microwave process vial.[8] The vial is sealed and subjected to microwave irradiation at 140 °C for the specified time.[8] After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure product.

The following table summarizes the results for the synthesis of various[1][2][3]triazolo[1,5-a]pyridine derivatives using this protocol.

EntryBenzohydrazide Substituent (R)Enaminonitrile Substituent (R')Time (h)Yield (%)
1H4-OCH₃383
24-OCH₃4-OCH₃389
34-CH₃4-OCH₃382
44-CF₃4-OCH₃473
54-F4-OCH₃441
64-Cl4-OCH₃443
7HH371
8H4-Cl364

Reaction conditions: Enaminonitrile (0.2 mmol), benzohydrazide (0.4 mmol) in dry toluene (1.5 mL) under microwave irradiation at 140 °C.[8]

Metal-Free Synthesis from 1-Amino-2-imino-pyridines and Carboxylic Acids

This facile and practical approach utilizes readily available 1-amino-2-imino-pyridine derivatives and various carboxylic acids to construct the[1][2][3]triazolo[1,5-a]pyridine core.[6][9] The reaction proceeds efficiently under microwave irradiation in ethanol, offering high yields and avoiding the need for metal catalysts.[9]

G start Start reactants Combine 1-amino-2-imino-pyridine, carboxylic acid, and ethanol in a microwave vial start->reactants mw_irrad Microwave Irradiation (e.g., 100 °C, 15 min) reactants->mw_irrad cool Cool to room temperature mw_irrad->cool precipitate Precipitation of product cool->precipitate filter Filter and wash the solid product precipitate->filter dry Dry the product filter->dry end End dry->end

Caption: Experimental workflow for the metal-free synthesis.

A mixture of the 1-amino-2(1H)-pyridine-2-imine derivative (3.0 mmol) and the corresponding carboxylic acid (4.0 mmol for substituted acids, 10 equiv. for acetic acid) in ethanol (10.0 mL) is placed in a microwave process vial.[9] Acetic acid (5 equiv.) is added for reactions with substituted carboxylic acids.[9] The vial is sealed and irradiated in a microwave reactor at the specified temperature and time (e.g., 80-100 °C for 15 minutes).[9] After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure product, often without the need for column chromatography.[6]

The following table illustrates the optimization of the reaction between a 1-amino-2-imino-pyridine derivative and acetic acid.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethanol802589
2Ethanol1001592
3Methanol1001585
4Acetonitrile1001578
5DMF1001572

Reaction conditions: 1-amino-2-imino-pyridine derivative (3.0 mmol), acetic acid (10 equiv.) in the specified solvent (10.0 mL) under microwave irradiation.[9]

Plausible Reaction Mechanism

The following diagram illustrates a plausible mechanism for the catalyst-free synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.

G Reactants Enaminonitrile + Benzohydrazide Intermediate1 Transamidation Intermediate Reactants->Intermediate1 Heat (MW) Intermediate2 Intramolecular Nucleophilic Addition Intermediate1->Intermediate2 Intermediate3 Dehydration and Cyclization Intermediate2->Intermediate3 Product [1,2,4]Triazolo[1,5-a]pyridine Intermediate3->Product

References

Application Notes and Protocols for the Investigation of 5-bromo-triazolo[1,5-a]pyridin-2-amine in Anti-Parasitic Drug Development

Application Notes and Protocols for the Investigation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Anti-Parasitic Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to interact with various biological targets.[4][5] Derivatives of this and the related triazolopyrimidine class have shown significant promise as anti-parasitic agents, with documented activity against a variety of parasites including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species.[1][6][7][8] This document provides a comprehensive overview of the potential application of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting point for the development of novel anti-parasitic therapeutics. While specific data for this exact compound is limited in publicly available literature, this guide extrapolates from closely related and well-studied analogues to provide representative protocols and data.

Potential Mechanisms of Action

Derivatives of the triazolopyridine and triazolopyrimidine scaffolds have been shown to exert their anti-parasitic effects through various mechanisms. One of the most well-documented is the inhibition of parasite-specific enzymes that are essential for their survival.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) in Plasmodium falciparum

Several triazolopyrimidine-based compounds have been identified as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite.[9][10][11] Inhibition of this enzyme deprives the parasite of essential precursors for DNA and RNA synthesis, leading to its death. The general inhibitory pathway is illustrated below.

DHODH_Inhibitioncluster_parasitePlasmodium falciparumcluster_drugDrug ActionDihydroorotateDihydroorotateDHODHPfDHODHDihydroorotate->DHODH SubstrateOrotateOrotateUMPUMPOrotate->UMP...PyrimidinesPyrimidines forDNA/RNA SynthesisUMP->PyrimidinesDHODH->Orotate CatalysisTriazolopyridine5-bromo-triazolo[1,5-a]pyridin-2-amine DerivativeTriazolopyridine->DHODH Inhibition

PfDHODH Inhibition Pathway.
Other Potential Targets

  • Trypanosomatid Proteasome: Some related compounds have demonstrated activity against the proteasome in trypanosomatids, suggesting a potential mechanism for treating diseases like Chagas disease and African trypanosomiasis.[2]

  • Reactive Oxygen Species (ROS) Generation: Certain triazole derivatives are capable of generating ROS within the parasite, leading to oxidative stress and cell death.[12]

  • CYP51 Inhibition: The triazole ring is a known inhibitor of sterol biosynthesis, particularly the enzyme CYP51, which is a target in Trypanosoma cruzi.[12]

Data Presentation: Anti-Parasitic Activity of Related Compounds

The following tables summarize the in vitro anti-parasitic activities of various triazolopyrimidine and triazolopyridine derivatives from the literature to provide a comparative context for the potential efficacy of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Table 1: Anti-plasmodial Activity of Triazolopyrimidine Derivatives

Compound Class R-Group Modifications Target Parasite IC50 (µM) Cytotoxicity (Cell Line) Selectivity Index (SI) Reference
2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidines Various amines at C7 P. falciparum (W2) 0.023 - 20 HepG2 1,003 - 18,478 [10][13]
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine N/A P. falciparum (3D7) 0.079 L1210 (>10 µM) >126 [9]

|[1][2][3]triazolo[1,5-a]pyrimidine derivatives | Various substituents | P. falciparum (3D7) | 0.030 - 9.1 | Not specified | Not specified |[6] |

Table 2: Anti-trypanosomal and Anti-leishmanial Activity of Related Compounds

Compound Class R-Group Modifications Target Parasite IC50 / EC50 (µM) Cytotoxicity (Cell Line) Selectivity Index (SI) Reference
Imidazopyridines & Triazolopyrimidines Various T. cruzi Potent activity reported MRC-5, PMM >100 in most cases [1][2]
[1][2][3]triazolo[1,5a]pyrimidine derivatives Various T. cruzi (epimastigotes) Significant inhibition at ~0.2 µg/mL* Aedes albopictus, J-774A.1 High [8]
[1][2][3]triazolo[1,5a]pyrimidine derivatives Various L. donovani (promastigotes) Significant inhibition at ~0.2 µg/mL* Aedes albopictus, J-774A.1 High [8]
7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes Cu, Co, Ni, Zn complexes T. cruzi & Leishmania spp. Higher efficacy than reference drugs Macrophage J774.2, Vero Better than reference drugs [3][7]

*Note: Original data in µg/mL, conversion to µM depends on molecular weight of specific derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its derivatives.

Protocol 1: Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

This protocol is a general representation for the synthesis of derivatives based on common methods for related scaffolds.[14]

antiparasitic_assaycluster_prepPreparationcluster_incubationIncubationcluster_analysisAnalysisACulture Parasites(e.g., T. cruzi epimastigotes)CAdd Parasites to 96-well PlateA->CBPrepare Serial Dilutionsof Test CompoundDAdd Compound Dilutionsto WellsB->DC->DEIncubate for 48-72 hoursD->EFAdd Viability Reagent(e.g., Resazurin)E->FGMeasure Fluorescence/AbsorbanceF->GHCalculate IC50 ValueG->HIPositive Control(e.g., Benznidazole)I->DJNegative Control(DMSO)J->D

References

Application Notes and Protocols: Utilizing 5-bromo-triazolo[1,5-a]pyridin-2-amine for Fragment-Based Drug Discovery

Application Notes and Protocols: Utilizing 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules ("fragments") to probe the binding pockets of biological targets. These fragments, while often exhibiting weak affinity, provide high-quality starting points for optimization into potent and drug-like candidates.

The 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is a valuable scaffold in medicinal chemistry. The triazolopyridine motif is present in numerous biologically active compounds, and the bromine atom serves as a versatile handle for synthetic elaboration through various cross-coupling reactions. This document provides detailed application notes and protocols for the utilization of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting fragment in FBDD campaigns targeting various protein classes.

Physicochemical Properties of the Fragment

The utility of a fragment is partially dictated by its physicochemical properties, which should align with the "Rule of Three" as a general guideline for FBDD.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[4][5][6][7]
Molecular Weight 213.04 g/mol [5]
XLogP3 1.4[7]
Hydrogen Bond Donors 1 (amine group)Calculated
Hydrogen Bond Acceptors 4 (nitrogen atoms)Calculated
Rotatable Bonds 0Calculated
Form Solid[6]

Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

A reliable synthesis of the starting fragment is crucial for its application in FBDD. The following protocol is adapted from established procedures.[1]

Method 1:

  • Step 1: Dissolve 10.0 g of hydroxylamine hydrochloride in 100 ml of ethanol.

  • Step 2: Add 14.5 ml of N,N-diisopropylethylamine (DIPEA) to the solution and stir at room temperature for 1 hour.[1]

  • Step 3: To this mixture, add the appropriate precursor, 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea (prepared separately).[1]

  • Step 4: Heat the reaction mixture under reflux for 3 hours.[1]

  • Step 5: Cool the mixture, and collect the resulting solid by filtration.

  • Step 6: Wash the solid with water and dry to obtain 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.[1]

Method 2:

  • Step 1: Slowly add 27.0 mL of DIPEA to a solution of 19.2 g of hydroxylamine hydrochloride in 170 mL of an ethanol/methanol (1:1) mixture at room temperature.[1]

  • Step 2: Stir the mixture for 1 hour at room temperature.

  • Step 3: Add 16.8 g of 1-(6-bromopyridin-2-yl)-3-ethoxymethanoylthiourea in portions.[1]

  • Step 4: Heat the reaction to reflux for 3 hours.[1]

  • Step 5: Isolate the product as described in Method 1.

Fragment-Based Drug Discovery Workflow

The general workflow for utilizing 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in an FBDD campaign is outlined below.

FBDD_Workflowcluster_0Fragment Screeningcluster_1Hit Validation & Characterizationcluster_2Hit-to-Lead OptimizationaFragment Library(including title compound)bBiophysical Screening(SPR, NMR, etc.)a->bcHit Identificationb->cdOrthogonal Assay(e.g., biochemical assay)c->deStructural Biology(X-ray, Cryo-EM)d->efBinding AffinityDetermination (Kd)e->fgStructure-Guided Designf->ghSynthesis of Derivatives(via Suzuki, Sonogashira, etc.)g->hiSAR Analysish->ii->gjLead Compoundi->j

Caption: General workflow for a fragment-based drug discovery campaign.

Data Presentation: Illustrative Screening Data

Due to the limited availability of published screening data for the exact fragment 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the following tables present representative data for closely related triazolopyridine and triazolopyrimidine scaffolds against various targets. This data illustrates the typical potencies observed for fragment hits and their subsequent elaborations.

Table 1: Illustrative Data for BRD4 Inhibition

CompoundStructureAssay TypeTargetIC₅₀ (µM)
WS-722 [1][2][3]triazolo[1,5-a]pyrimidine derivativeTR-FRETBRD4 (BD1)2.15
WS-722 [1][2][3]triazolo[1,5-a]pyrimidine derivativeTR-FRETBRD4 (BD2)4.36

Data sourced from a study on[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[8]

Table 2: Illustrative Data for JAK Inhibition

CompoundStructureAssay TypeTargetIC₅₀ (nM)
Filgotinib (GLPG0634) Triazolopyridine derivativeKinase AssayJAK110
Filgotinib (GLPG0634) Triazolopyridine derivativeKinase AssayJAK228

Data for the approved drug Filgotinib, which is based on a triazolopyridine scaffold.[7]

Table 3: Illustrative Data for α-Glucosidase Inhibition

CompoundStructureAssay TypeTargetIC₅₀ (µM)
Acarbose (Reference) -Enzymaticα-Glucosidase~750
Compound 9s 5,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine derivativeEnzymaticα-Glucosidase24.32

Data from a study on[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[9]

Experimental Protocols

Biophysical Screening: Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for primary fragment screening using SPR to identify binders to a target protein.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Target protein of interest.

    • 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine stock solution in DMSO.

    • Running buffer (e.g., HBS-EP+).

    • Immobilization reagents (EDC, NHS, ethanolamine).

  • Procedure:

    • Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.

    • Fragment Preparation: Prepare a solution of the fragment in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay (typically <1%).

    • Binding Analysis: Inject the fragment solution over the sensor surface at a constant flow rate.

    • Data Collection: Monitor the change in response units (RU) over time to detect binding.

    • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound fragment and prepare the surface for the next injection.

    • Hit Confirmation: For fragments that show a binding response, perform dose-response experiments to confirm binding and estimate the dissociation constant (Kd).

Biochemical Assay: BRD4 Bromodomain Binding Assay (AlphaScreen)

This protocol describes a competitive binding assay to determine the IC₅₀ of compounds against the first bromodomain of BRD4 (BD1).

  • Materials:

    • GST-tagged BRD4 (BD1) protein.

    • Biotinylated histone H4 acetylated peptide.

    • AlphaLISA® Glutathione (GSH) Acceptor beads.

    • AlphaScreen® Streptavidin-conjugated Donor beads.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Test compounds (including derivatives of the title fragment) serially diluted in DMSO.

    • 384-well white microplates.

  • Procedure:

    • Compound Plating: Add test compounds to the microplate wells.

    • Reagent Addition: Add a mixture of GST-BRD4 (BD1) and biotinylated histone peptide to each well.

    • Incubation: Incubate the plate for 30 minutes at room temperature to allow for binding.

    • Acceptor Bead Addition: Add the GSH Acceptor beads and incubate for 60 minutes in the dark.

    • Donor Bead Addition: Add the Streptavidin Donor beads and incubate for 60 minutes in the dark.

    • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: Calculate IC₅₀ values from the dose-response curves.

Cellular Assay: MTT Proliferation Assay

This protocol is used to assess the effect of synthesized compounds on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Test compounds serially diluted in culture medium.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Signaling Pathways and Logical Relationships

Fragment Elaboration Strategy

The 5-bromo substituent on the triazolopyridine core is an excellent starting point for chemical elaboration using modern cross-coupling reactions.

Elaboration_Strategycluster_couplingCross-Coupling Reactionscluster_derivativesElaborated Derivativescluster_leadLead Optimizationstart5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine(Fragment Hit)suzukiSuzuki Coupling(Aryl/heteroaryl boronic acids)start->suzukisonogashiraSonogashira Coupling(Alkynes)start->sonogashirabuchwaldBuchwald-Hartwig Amination(Amines)start->buchwaldd1Aryl/Heteroaryl Derivativessuzuki->d1d2Alkynyl Derivativessonogashira->d2d3Amino Derivativesbuchwald->d3leadLead Compound(Improved Potency & Properties)d1->leadd2->leadd3->lead

Caption: Synthetic elaboration strategy for the 5-bromo-triazolopyridine fragment.

JAK-STAT Signaling Pathway

Triazolopyridine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs). The canonical JAK-STAT signaling pathway is a key target in inflammatory diseases and cancers.

JAK_STAT_PathwaycytokineCytokinereceptorCytokine Receptorcytokine->receptorBindsjakJAKreceptor->jakActivatesp_jakP-JAKjak->p_jakAutophosphorylationstatSTATp_statP-STATstat->p_statp_jak->statPhosphorylatesdimerP-STAT Dimerp_stat->dimerDimerizationnucleusNucleusdimer->nucleusTranslocationgeneGene Transcription(Inflammation, Proliferation)nucleus->geneActivatesinhibitor5-bromo-triazolopyridineDerivative (JAK Inhibitor)inhibitor->jakInhibits

Caption: Simplified JAK-STAT signaling pathway and the mechanism of action for a JAK inhibitor.

BRD4 in Transcriptional Regulation

Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional activation. They are attractive targets in oncology.

BRD4_Pathwaybrd4BRD4acetyl_histoneAcetylated Histone Tailbrd4->acetyl_histoneBinds toptefbP-TEFb Complexbrd4->ptefbRecruitspol2RNA Polymerase IIptefb->pol2Phosphorylates & ActivatestranscriptionGene Transcription(e.g., MYC)pol2->transcriptionInitiatesinhibitor5-bromo-triazolopyridineDerivative (BRD4 Inhibitor)inhibitor->brd4Inhibits Binding

Caption: Role of BRD4 in transcriptional regulation and its inhibition.

Conclusion

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a promising starting fragment for FBDD campaigns against a variety of important drug targets. Its favorable physicochemical properties and the synthetic tractability afforded by the bromo substituent make it an ideal candidate for hit-to-lead optimization. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery efforts. While specific screening data for this exact fragment is not widely published, the success of the broader triazolopyridine class in generating clinical candidates underscores the potential of this chemical space.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of 5-bromo-triazolo[1,5-a]pyridin-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-bromo-triazolo[1,5-a]pyridin-2-amine?

The synthesis is typically a two-stage process. The first stage involves the regioselective bromination of 2-aminopyridine to produce the key intermediate, 2-amino-5-bromopyridine. The second stage is the construction of the triazole ring onto the pyridine core through a cyclization reaction to yield the final product.

Q2: My yield for the 2-amino-5-bromopyridine intermediate is consistently low. What are the common causes?

A significant challenge in this step is achieving regioselectivity at the C-5 position. The amino group on the pyridine ring activates it for electrophilic substitution at both the C-3 and C-5 positions.[1] Low yields are often due to the formation of undesired byproducts such as 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine.[1]

Q3: How can the formation of bromination byproducts be minimized to improve the yield of 2-amino-5-bromopyridine?

There are two primary strategies to enhance regioselectivity for the C-5 position:

  • Three-Step Protection Method: The amino group of 2-aminopyridine is first protected, typically by acylation (e.g., with acetic anhydride). This deactivates the ring somewhat and directs bromination preferentially to the C-5 position. The protecting group is then removed via hydrolysis to yield the desired product.[1][2]

  • Use of Selective Brominating Agents: Employing specific reagents like N-bromosuccinimide (NBS) or Phenyltrimethylammonium Tribromide (PTAT) under controlled conditions can favor bromination at the C-5 position with higher selectivity and yield.[1][3][4]

Q4: What are the critical parameters to control during the triazole ring formation (cyclization) step?

The key to a high-yield cyclization is the careful control of several parameters:

  • Reagents: The choice of cyclizing agent is crucial. A common method involves using hydroxylamine hydrochloride in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5] Another reported reagent is hydroxylamine-O-sulfonic acid.[6]

  • Stoichiometry: Precise molar ratios of the starting material, cyclizing agent, and base are necessary to drive the reaction to completion and minimize side reactions.

  • Solvent: Polar protic solvents like ethanol or a mixture of ethanol and methanol are frequently used.[5]

  • Temperature: The reaction often requires heating under reflux to proceed at a reasonable rate.[5]

Q5: Are there alternative, potentially higher-yielding methods for the cyclization step?

Yes, modern synthetic methods can offer improved yields and milder conditions. For the broader class of triazolo[1,5-a]pyridines, techniques such as PIFA-mediated intramolecular annulation, I2/KI-mediated oxidative N-N bond formation, and catalyst-free microwave-assisted synthesis have been developed.[7][8][9] These methods could be adapted for the synthesis of the target molecule and may offer advantages in terms of reaction time and yield.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low yield of 2-amino-5-bromopyridine Formation of 2-amino-3-bromopyridine and/or 2-amino-3,5-dibromopyridine byproducts.[1]Option A: Implement a three-step synthesis involving N-acylation, bromination, and hydrolysis to improve regioselectivity.[1][2] Option B: Use a more selective brominating agent such as N-bromosuccinimide (NBS) or Phenyltrimethylammonium Tribromide (PTAT).[1][4] Option C: Carefully control the reaction temperature and stoichiometry of the brominating agent.
Incomplete Cyclization Reaction 1. Insufficient reaction time or temperature. 2. Degradation or poor quality of reagents (e.g., hydroxylamine hydrochloride). 3. Incorrect stoichiometry or inefficient base.1. Monitor the reaction by TLC. If starting material persists, increase reflux time. 2. Use fresh, high-purity reagents. 3. Re-verify calculations for all reagents. Ensure the base (e.g., DIPEA) is potent enough to deprotonate the hydroxylamine hydrochloride.[5]
Significant Impurities in Final Product 1. Side reactions during cyclization. 2. Carryover of impurities from the bromination step. 3. Thermal decomposition of starting material or product.1. Optimize reaction temperature; excessive heat can lead to degradation. 2. Ensure the 2-amino-5-bromopyridine intermediate is purified to >98% purity before use. 3. Purify the final product by recrystallization from a suitable solvent or by column chromatography.
Difficulty Isolating Final Product The product may have some solubility in the workup or filtration solvents, leading to loss of material.1. After cooling the reaction mixture, place it in an ice bath to maximize precipitation before filtering.[5] 2. Use a minimal amount of cold solvent to wash the filtered solid. 3. Concentrate the filtrate and attempt a second crop precipitation or purification by chromatography.

Data Presentation

Table 1: Comparison of Bromination Methods for 2-Aminopyridine

MethodBrominating AgentKey ConditionsReported YieldAdvantages / Disadvantages
Three-Step Protection Acetic Anhydride, then Liquid BromineReflux for acylation, 50°C for bromination, NaOH for hydrolysis.[2]66.5% (Overall)[2]Pro: High regioselectivity. Con: Multiple steps, longer overall reaction time.
Direct Bromination N-Bromosuccinimide (NBS)Acetone solvent, dropwise addition at 10°C.[4]95.0%[4]Pro: High yield, single step. Con: Requires careful temperature control to maintain selectivity.
Direct Bromination Phenyltrimethylammonium Tribromide (PTAT)Chloroform solvent, reaction with 2-aminopyridine.[1]Not specifiedPro: Offers an alternative for direct bromination. Con: Reagent may be less common or more expensive.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 2-Amino-5-bromopyridine (Three-Step Method)

This protocol is based on the N-acylation, bromination, and hydrolysis methodology.[1][2]

  • N-Acylation: In a round-bottom flask, dissolve 2-aminopyridine in a suitable solvent. Add acetic anhydride (1.6 molar equivalents) and reflux the mixture. Monitor the reaction by TLC until the starting material is consumed.

  • Bromination: Cool the reaction mixture containing 2-acetamidopyridine to 50°C. Slowly add liquid bromine (1.1 molar equivalents). Stir until bromination is complete.

  • Hydrolysis: Cool the mixture and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) to hydrolyze the acetyl group. Stir at room temperature until the 2-acetamido-5-bromopyridine is fully converted. Neutralize the mixture and extract the product. Purify by recrystallization to obtain 2-amino-5-bromopyridine.

Protocol 2: Synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine via Cyclization

This protocol is based on the method using hydroxylamine hydrochloride and DIPEA.[5]

  • Reaction Setup: In a three-necked flask equipped with a condenser and stirrer, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) in ethanol.

  • Base Addition: At room temperature, slowly add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to the solution and stir for approximately 1 hour.

  • Addition of Precursor: Add purified 2-amino-5-bromopyridine (1.0 equivalent) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3 hours), monitoring progress with TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then in an ice bath to induce precipitation. Filter the resulting solid, wash with a small amount of cold water or ethanol, and dry under vacuum to obtain 5-bromo-[1][3][5]triazolo[1,5-a]pyridin-2-amine.

Visualizations

G cluster_start Troubleshooting Workflow: Low Yield of 2-Amino-5-bromopyridine start Low Yield Detected analyze Analyze Byproduct Profile (e.g., via HPLC, LC-MS) start->analyze check_dibromo Is 2-amino-3,5-dibromopyridine the major byproduct? analyze->check_dibromo check_3bromo Is 2-amino-3-bromopyridine the major byproduct? check_dibromo->check_3bromo No sol_dibromo Reduce stoichiometry of brominating agent. Lower reaction temperature. check_dibromo->sol_dibromo Yes sol_3bromo Switch to a more selective method: 1. Use N-acetylation protection strategy. 2. Use selective agent like NBS. check_3bromo->sol_3bromo Yes

Caption: Troubleshooting workflow for low yield of the 2-amino-5-bromopyridine intermediate.

G Start 2-Aminopyridine Intermediate 2-Amino-5-bromopyridine Start->Intermediate Step 1: Regioselective Bromination (e.g., NBS or Protection Strategy) Final 5-bromo-triazolo[1,5-a]pyridin-2-amine Intermediate->Final Step 2: Triazole Ring Cyclization (e.g., Hydroxylamine HCl, DIPEA)

Caption: High-level synthetic pathway for 5-bromo-triazolo[1,5-a]pyridin-2-amine.

G cluster_params Key Cyclization Parameters center Final Product Yield & Purity reagent Reagent Choice (e.g., Hydroxylamine HCl) center->reagent base Base Choice & Stoichiometry (e.g., DIPEA) center->base solvent Solvent Polarity (e.g., Ethanol) center->solvent temp Reaction Temperature (e.g., Reflux) center->temp time Reaction Time center->time

Caption: Logical relationship of key parameters influencing the final cyclization yield.

References

Technical Support Center: Purification of Crude 5-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 5-bromo-triazolo[1,5-a]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 5-bromo-triazolo[1,5-a]pyridin-2-amine?

A1: Common impurities can include unreacted starting materials such as 6-bromopyridin-2-yl-amine derivatives, reagents from the cyclization step (e.g., hydroxylamine hydrochloride, N,N-diisopropylethylamine), and potential isomeric byproducts.[1] Depending on the synthetic route, colored impurities may also be present.

Q2: My purified product has a brownish or yellowish tint. How can I remove the color?

A2: Colored impurities are often polar byproducts. A short plug of silica gel filtration using a moderately polar solvent system (e.g., ethyl acetate/hexanes) can be effective. If the color persists, recrystallization with activated charcoal may be necessary, although this can sometimes lead to product loss.

Q3: I am observing peak tailing during column chromatography. What is the cause and how can I prevent it?

A3: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent.[2]

Q4: How can I confirm the isomeric purity of my final product?

A4: The synthesis of triazolopyridines can sometimes yield a mixture of regioisomers. High-resolution NMR (1H and 13C) is the primary method for confirming the structure and isomeric purity. If you suspect the presence of isomers and they are not separable by chromatography, fractional recrystallization might be an option.[3]

Q5: What is the recommended method for drying the purified product?

A5: After purification, the product should be dried under vacuum to remove residual solvents. For obtaining a completely anhydrous product, drying in a vacuum oven at a temperature below the compound's melting point is recommended.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Significant loss of product during recrystallization.The chosen solvent is too good, even when cold. The product is partially soluble in the washing solvent.- Select a solvent system where the product has high solubility when hot and very low solubility when cold. - Use a minimal amount of cold solvent for washing the crystals. - Consider a layered recrystallization with a good solvent and a poor solvent.
Low recovery from column chromatography.The product is too polar and is strongly adsorbed onto the silica gel. The product is streaking down the column.- Increase the polarity of the eluent gradually. - Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interaction with silica.[2] - Consider using a different stationary phase, such as alumina.
Product "oils out" during recrystallization.The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities are preventing crystallization.- Re-heat the solution to dissolve the oil, then add a small amount of a "good" solvent and allow it to cool slowly. - Use a solvent pair: dissolve the compound in a minimal amount of a good solvent and slowly add a "poor" solvent until turbidity appears, then clarify with a drop of the good solvent and cool.[2]
Issue 2: Incomplete Separation of Impurities
Symptom Possible Cause Troubleshooting Steps
Co-elution of an impurity with the product during column chromatography.The polarity of the impurity is very similar to the product.- Optimize the solvent system by testing various ratios of polar and non-polar solvents using Thin Layer Chromatography (TLC). - Try a different solvent system altogether. For example, if using ethyl acetate/hexanes, consider dichloromethane/methanol. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
A persistent impurity remains after recrystallization.The impurity has very similar solubility characteristics to the product.- Try a different recrystallization solvent. - Perform a second purification step, such as column chromatography, on the recrystallized material.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent System Typical Ratio (v/v) Notes
RecrystallizationEthanol/WaterVariesGood for moderately polar compounds.
RecrystallizationEthyl Acetate/HexanesVariesA common solvent pair for pyridine derivatives.[2]
Column ChromatographyDichloromethane/Methanol90:10 to 95:5Effective for polar compounds. A similar system was used for a related compound.[4]
Column ChromatographyEthyl Acetate/HexanesGradientStart with a low polarity (e.g., 10:90) and gradually increase the ethyl acetate concentration.[2]
Column ChromatographyDichloromethane/Ethanol10:1Can be effective if solubility in dichloromethane alone is poor.[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to find a suitable solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude 5-bromo-triazolo[1,5-a]pyridin-2-amine until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

PurificationWorkflow crude Crude Product (5-bromo-triazolo[1,5-a]pyridin-2-amine) tlc TLC Analysis (Assess Purity and Impurity Profile) crude->tlc decision High Purity with Minor Impurities? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No (Complex Mixture) pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Decision workflow for selecting a purification technique.

ColumnChromatographyWorkflow start Start tlc 1. TLC to Determine Eluent System start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Product (Dry Loading Recommended) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect and Analyze Fractions (via TLC) elute->collect combine 6. Combine Pure Fractions collect->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for column chromatography purification.

References

Identifying common byproducts intriazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the synthesis of triazolo[1,5-a]pyridines, their potential causes, and recommended solutions to optimize your reaction outcomes.

Q1: I am observing a significant amount of an isomeric byproduct in my reaction. How can I improve the regioselectivity for the desired[1][2][3]triazolo[1,5-a]pyridine?

A1: The formation of isomeric triazolopyridines is a common challenge, particularly the[1][2][3]triazolo[4,3-a]pyridine isomer. The regioselectivity is often influenced by the reaction mechanism and the nature of the starting materials.

Common Causes and Solutions:

  • Ambident Nucleophilicity of the Intermediate: The reaction intermediate, often a substituted 2-hydrazinopyridine derivative, possesses two nucleophilic nitrogen atoms that can participate in the cyclization.

  • Reaction Conditions: Temperature and catalysts can play a crucial role in directing the cyclization pathway.

    • Thermal Rearrangement: In some cases, the initially formed[1][2][3]triazolo[4,3-a]pyridine can undergo a thermal Dimroth rearrangement to the more stable[1][2][3]triazolo[1,5-a]pyridine isomer. If the [4,3-a] isomer is your desired product, it is advisable to conduct the reaction at a lower temperature for a longer duration to minimize this rearrangement.

    • Catalyst Choice: The choice of catalyst can influence which nitrogen atom preferentially attacks. For instance, in certain cycloadditions, the catalyst can coordinate to a specific nitrogen, sterically hindering its participation in the cyclization and favoring the formation of one isomer over the other.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing isomeric byproduct formation.

Q2: My reaction is producing a significant amount of a byproduct that is not an isomer of the target compound. What could it be and how can I prevent its formation?

A2: Besides isomeric impurities, other byproducts can arise from competing reaction pathways or decomposition. The identity of the byproduct is highly dependent on the synthetic route employed.

Common Byproducts and Their Prevention:

  • 1,3,4-Oxadiazoles: This is a frequent byproduct when using acyl hydrazides as starting materials. It results from a competing intramolecular cyclization where the oxygen of the carbonyl group attacks the electrophilic carbon instead of the pyridine nitrogen.

    • Prevention:

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate the formation of the oxadiazole.

      • Temperature Control: Lowering the reaction temperature can favor the desired triazole formation.

      • Choice of Reagents: The nature of the acylating agent can influence the reaction pathway.

  • Ring-Opened Products: In some cases, the intermediate may fail to cyclize and can be isolated as a stable, open-chain molecule. For example, in syntheses starting from 2-aminopyridine, an N-(pyridin-2-yl)amidrazone or a similar intermediate might be the final product if the cyclization conditions are not optimal.

    • Prevention:

      • Stronger Cyclization Conditions: Increasing the reaction temperature or adding a suitable dehydrating agent or catalyst (e.g., a Lewis acid) can promote the final ring-closing step.

  • Pyridine N-Oxides: The pyridine nitrogen is susceptible to oxidation, especially if oxidizing agents are used or if the reaction is performed in the presence of air at elevated temperatures. The formation of pyridine N-oxides can deactivate the starting material and lead to lower yields.[4]

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Avoid Strong Oxidants: If the synthetic route does not require an oxidant, ensure that all reagents are free from oxidizing impurities.

General Troubleshooting for Unidentified Byproducts:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials.- Gradually increase reaction temperature and monitor progress by TLC.- Consider using microwave irradiation to shorten reaction times and potentially improve yields.- Ensure starting materials are pure and dry.
Complex Reaction Mixture with Multiple Byproducts - Decomposition of sensitive functional groups.- Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.
Q3: Can you provide a detailed experimental protocol for a common synthesis of a[1][2][3]triazolo[1,5-a]pyridine?

A3: The following is a representative protocol for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine from 2-aminopyridine and benzohydrazide, which is a common and straightforward method.

Experimental Protocol: Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • 2-Aminopyridine

  • Benzohydrazide

  • Copper(I) bromide (CuBr)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), benzohydrazide (1.2 mmol), and CuBr (0.1 mmol).

  • Evacuate the vessel and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

Reaction Pathway:

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Reactant1 2-Aminopyridine Intermediate Intermediate Formation (e.g., N-(pyridin-2-yl)benzimidamide) Reactant1->Intermediate Reactant2 Benzohydrazide Reactant2->Intermediate Catalyst CuBr Cyclization Oxidative Cyclization Catalyst->Cyclization Solvent Toluene, 120 °C Solvent->Cyclization Intermediate->Cyclization Product 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine Cyclization->Product

Caption: General reaction pathway for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and adhere to all laboratory safety protocols. Reaction conditions may need to be optimized for specific substrates and scales.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Triazolopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the triazolopyridine ring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and derivatization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the triazolopyridine ring?

A1: Common methods include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for C-C bond formation, copper-catalyzed C-H functionalization, and microwave-assisted synthesis for rapid and efficient derivatization.[1][2][3] The choice of method often depends on the desired substituent and the position on the triazolopyridine ring to be functionalized.

Q2: I am observing very low yields in my Suzuki-Miyaura coupling of a halo-triazolopyridine. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings of nitrogen-containing heterocycles are frequently due to catalyst deactivation or poisoning by the Lewis basic nitrogen atom.[1][4] Other common causes include inefficient transmetalation, suboptimal choice of base or ligand, poor solubility of reagents, and inadequate degassing of the reaction mixture.[4][5]

Q3: How can I minimize the formation of side products, such as homocoupling of my boronic acid?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[4] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][4] Using a pre-formed palladium precatalyst can also reduce homocoupling compared to in-situ generation of the active catalyst.

Q4: Can I perform a direct C-H arylation on the triazolopyridine ring without pre-functionalization?

A4: Yes, direct C-H arylation, often mediated by copper or palladium catalysts, is a powerful method for functionalizing the triazolopyridine ring without the need for prior halogenation or borylation.[3] These methods offer a more atom-economical approach to derivatization.

Q5: What are the advantages of using microwave-assisted synthesis for functionalizing triazolopyridines?

A5: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.[2][6] This technique is particularly beneficial for high-throughput synthesis and library generation.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling

This guide provides a systematic approach to troubleshooting low yields in reactions such as Suzuki-Miyaura coupling of halo-triazolopyridines.

Troubleshooting Workflow

G cluster_start Problem cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_setup Experimental Setup cluster_end Outcome start Low or No Product Yield catalyst Check Catalyst and Ligand - Is the catalyst active? - Is the ligand appropriate? start->catalyst Step 1 conditions Evaluate Reaction Parameters - Is the base optimal? - Is the solvent appropriate? - Is the temperature correct? start->conditions Step 2 setup Review Experimental Procedure - Was the system properly degassed? - Are reagents pure? start->setup Step 3 ligand_solution Solution: - Use a fresh, high-quality precatalyst. - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst->ligand_solution end Improved Yield ligand_solution->end conditions_solution Solution: - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure adequate solubility with solvent choice. - Cautiously increase temperature. conditions->conditions_solution conditions_solution->end setup_solution Solution: - Thoroughly degas solvents and reaction mixture. - Use purified starting materials. setup->setup_solution setup_solution->end

Caption: Troubleshooting workflow for low-yield palladium-catalyzed cross-coupling reactions.

Issue 2: Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles

Catalyst deactivation is a common problem when working with N-heterocycles like triazolopyridine.[1]

Logical Relationship for Preventing Catalyst Deactivation

G cluster_problem Problem cluster_cause Primary Cause cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Catalyst Deactivation (e.g., formation of Pd black) cause Coordination of Pyridinic Nitrogen to Palladium Center problem->cause solution1 Use Bulky Ligands (e.g., Buchwald biaryl phosphines) cause->solution1 solution2 Use a Pre-formed Catalyst cause->solution2 solution3 Slow Addition of the Heterocycle cause->solution3 outcome Stabilized and Active Catalyst Throughout the Reaction solution1->outcome solution2->outcome solution3->outcome

Caption: Strategies to mitigate catalyst deactivation in couplings with N-heterocycles.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized conditions for related cross-coupling reactions, which can serve as a starting point for the functionalization of the triazolopyridine ring.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Bromopyridine Derivative [5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100Low
2Pd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2)Toluene/H₂O100Moderate
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane100High
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110Moderate

Table 2: Optimization of Microwave-Assisted Synthesis of a Triazolopyridine Derivative [6]

EntrySolventAdditiveTemperature (°C)Time (min)Yield (%)
1EthanolNone802575
2EthanolAcetic Acid (10 equiv)802589
3DMFAcetic Acid (10 equiv)1001585
4EthanolAcetic Acid (10 equiv)1001592
5EthanolAcetic Acid (10 equiv)1201090

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,5-Disubstituted-[2][6][7]triazolo[1,5-a]pyridines[6]

This protocol describes a metal-free, microwave-assisted synthesis.

Experimental Workflow

G reagents Combine 1-amino-2-imino-pyridine derivative, carboxylic acid, and ethanol in a microwave vial. add_acid Add acetic acid (10 equivalents). reagents->add_acid seal Seal the vial. add_acid->seal irradiate Irradiate in a microwave reactor at 100 °C for 15 minutes. seal->irradiate cool Cool the reaction mixture to room temperature. irradiate->cool precipitate Collect the precipitate by filtration. cool->precipitate wash Wash the solid with cold ethanol. precipitate->wash dry Dry the product under vacuum. wash->dry

Caption: Workflow for microwave-assisted synthesis of triazolopyridines.

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1-amino-2-imino-pyridine derivative (3.0 mmol), the desired carboxylic acid (3.3 mmol), and ethanol (10.0 mL).

  • To this suspension, add acetic acid (10 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halo-triazolopyridine

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling and may require optimization for specific substrates.[5]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-triazolopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 5-bromo-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-bromo-triazolo[1,5-a]pyridin-2-amine derivatives during in vitro and in vivo assays.

Troubleshooting Guide

Issue: My 5-bromo-triazolo[1,5-a]pyridin-2-amine derivative precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.

This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] This can lead to inaccurate assay results, including underestimated potency and variable data.[2]

Follow this systematic troubleshooting workflow to diagnose and resolve the issue:

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-bromo-triazolo[1,5-a]pyridin-2-amine derivatives?

While specific data for every derivative is not publicly available, the parent scaffold, a heterocyclic amine, suggests that these compounds are likely to be hydrophobic and possess poor aqueous solubility. The presence of the bromo substituent can further increase lipophilicity. Therefore, high solubility is expected in organic solvents like DMSO, with significantly lower solubility in aqueous buffers such as phosphate-buffered saline (PBS).

Q2: What is the recommended initial solvent for preparing a stock solution?

Dimethyl Sulfoxide (DMSO) is the most commonly used starting solvent for creating high-concentration stock solutions of hydrophobic compounds for biological screening.[3] Other potential organic solvents include dimethylformamide (DMF) and ethanol. It is always advisable to test the solubility of a small amount of the compound first before preparing a large-scale stock solution.

Q3: How much DMSO is acceptable in a cell-based assay?

The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.

Q4: My desired assay concentration still results in precipitation. How can I improve the compound's solubility in my aqueous buffer?

You can employ several techniques, often in combination. A tiered approach is recommended, starting with the simplest methods.

  • Tier 1: Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer.[3] Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[3]

  • Tier 2: pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[3] The 2-amino group on the triazolopyridine ring is basic and can be protonated at a lower pH, potentially forming a more soluble salt.[3]

  • Tier 3: Solubilizers/Complexation: Use of agents like cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility.[4]

Q5: Are there any other advanced techniques to improve solubility for in vivo studies?

Yes, for more advanced formulation needs, especially for in vivo studies, several strategies can be considered:

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying systems can enhance solubility and absorption.[4][5]

  • Solid Dispersions: Creating an amorphous solid dispersion (ASD) of the drug in a polymer matrix can improve solubility and dissolution rates.[6]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[7][8]

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on how different formulation strategies can improve the aqueous solubility of a hypothetical 5-bromo-triazolo[1,5-a]pyridin-2-amine derivative.

Formulation StrategyAqueous Buffer (pH 7.4)Solubility (µg/mL)Fold Increase
Control PBS0.51
Co-solvent PBS + 5% Ethanol5.210.4
Co-solvent PBS + 5% PEG-4008.917.8
pH Adjustment Citrate Buffer (pH 4.0)15.531.0
Cyclodextrin PBS + 2% HP-β-CD25.150.2
Combined Citrate Buffer (pH 4.0) + 2% HP-β-CD68.3136.6

Experimental Protocols

Protocol 1: Preparation of Compound Working Solutions using a Co-solvent

This protocol describes how to prepare working solutions of your compound for an assay using a co-solvent to minimize precipitation.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the 5-bromo-triazolo[1,5-a]pyridin-2-amine derivative in 100% DMSO.

  • Create Intermediate Dilution: Prepare an intermediate dilution of your compound in the chosen co-solvent (e.g., ethanol or PEG-400). For example, dilute the 10 mM stock 1:10 in 100% ethanol to get a 1 mM solution.

  • Final Dilution in Assay Buffer: Add the intermediate dilution to your final assay buffer. For instance, a 1:100 dilution of the 1 mM intermediate solution will result in a 10 µM final concentration with 1% ethanol as the co-solvent.

  • Vehicle Control: Ensure a vehicle control is prepared by performing the same dilution steps with the co-solvent that does not contain the compound.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol is for derivatives with ionizable groups where altering the pH may improve solubility.

  • Identify Ionizable Groups: The 2-amino group on the triazolopyridine scaffold is basic.

  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and Tris buffers for basic pH).

  • Prepare Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Test Solubility: Dilute the DMSO stock into each buffer to the desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, incubate the solutions, centrifuge to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Assay Compatibility Check: Ensure the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Visualizing Signaling Pathways and Experimental Workflows

G cluster_0 Solubility Enhancement Workflow cluster_1 Enhancement Techniques A Poorly Soluble Compound (5-bromo-triazolo[1,5-a]pyridin-2-amine derivative) B Prepare High Concentration Stock in 100% DMSO A->B C Dilute into Aqueous Assay Buffer B->C D Precipitation Occurs C->D E Apply Solubility Enhancement Technique D->E F Homogeneous Solution Achieved E->F H Co-solvents E->H I pH Adjustment E->I J Cyclodextrins E->J K Surfactants E->K G Proceed with Assay F->G

Caption: General workflow for addressing poor compound solubility in assays.

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Compound Complex Inclusion Complex (Soluble in Water) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Water Aqueous Solution Complex->Water Dissolves

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a soluble complex.

References

Challenges in the scale-up production of 5-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 5-bromo-triazolo[1,5-a]pyridin-2-amine.

Troubleshooting Guides & FAQs

Low Reaction Yield

Question: We are experiencing a significant drop in yield for the synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine upon scaling up from lab (gram) to pilot (kilogram) scale. What are the potential causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to identify the root cause is recommended.[1]

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Evaluate the stirrer design and speed. Ensure the vortex is sufficient for homogenous mixing of the reaction slurry.

      • Consider using baffles in the reactor to improve turbulence.

      • For highly viscous reaction mixtures, a more powerful overhead stirrer may be necessary.

  • Poor Temperature Control: The synthesis of heterocyclic amines can be exothermic. Inadequate heat dissipation on a larger scale can lead to an increase in reaction temperature and the formation of impurities.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely using a calibrated probe.

      • Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.

      • Consider a slower, controlled addition of reagents to manage the heat evolution.

  • Suboptimal Reagent Stoichiometry: The optimal ratio of reactants may differ slightly at a larger scale due to changes in mixing and reaction kinetics.

    • Troubleshooting:

      • Perform small-scale optimization experiments to re-evaluate the ideal stoichiometry of reactants.

  • Impurity Profile: The purity of starting materials can have a more pronounced effect on the outcome of a large-scale reaction.

    • Troubleshooting:

      • Ensure all starting materials and solvents meet the required purity specifications.

      • Consider purifying reagents if they are suspected to contain inhibitors or competing reactants.

Impurity Formation

Question: We are observing significant levels of an unknown impurity in our crude 5-bromo-triazolo[1,5-a]pyridin-2-amine product after scale-up. How can we identify and minimize this impurity?

Answer: The formation of new or increased levels of impurities is a frequent challenge in process scale-up. Identifying the impurity and understanding its formation mechanism is key to developing a control strategy.

Potential Impurities & Mitigation Strategies:

  • Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways can lead to the formation of isomeric impurities.

    • Identification: Utilize LC-MS and NMR to elucidate the structure of the impurity.

    • Mitigation:

      • Optimize the reaction temperature and time to favor the desired cyclization pathway.

      • Ensure the base used is appropriate and added in a controlled manner.

  • Over-bromination/De-bromination: Depending on the reaction conditions, side reactions involving the bromine substituent may occur.

    • Identification: Mass spectrometry can help identify species with additional bromine atoms or lacking the bromine atom.

    • Mitigation:

      • Carefully control the stoichiometry of the brominating agent if applicable to the synthetic route.

      • Avoid prolonged reaction times at elevated temperatures, which might promote de-bromination.

  • Starting Material Carryover: Inefficient conversion can lead to the presence of unreacted starting materials in the final product.

    • Identification: Use a chromatographic method (TLC, HPLC) to compare the crude product with the starting materials.

    • Mitigation:

      • Increase the reaction time or temperature moderately to drive the reaction to completion.

      • Consider a slight excess of one of the reactants to ensure full conversion of the limiting reagent.

Product Isolation and Purification

Question: We are facing difficulties in isolating a pure, crystalline solid of 5-bromo-triazolo[1,5-a]pyridin-2-amine at a larger scale. The product often oils out or is difficult to filter. What can we do?

Answer: Product isolation and purification are critical steps that often require re-optimization during scale-up. The physical properties of the product and the presence of impurities can significantly impact crystallization and filtration.

Troubleshooting Isolation and Purification:

  • Crystallization Issues:

    • Solvent Selection: The ideal solvent system for crystallization may change with scale. Conduct a solvent screen to identify a system that provides good solubility at elevated temperatures and low solubility at room temperature or below.

    • Cooling Profile: A rapid cooling rate can lead to the formation of small particles or oils. Implement a controlled, gradual cooling profile to promote the growth of larger, more easily filterable crystals.

    • Seeding: Introducing a small amount of pure crystalline product (seed crystals) at the appropriate temperature can induce crystallization and improve the crystal form.

  • Filtration Problems:

    • Particle Size: As mentioned, a controlled crystallization process can yield larger particles that are easier to filter.

    • Filter Type: Ensure the filter medium (e.g., filter cloth porosity) is appropriate for the particle size of your product.

    • Washing: An effective cake wash with a suitable solvent is crucial to remove residual impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters and Outcomes

ParameterLab-Scale (10 g)Pilot-Scale (1 kg) - Initial RunPilot-Scale (1 kg) - Optimized
Starting Material Purity 98%98%>99%
Solvent Volume 100 mL10 L12 L
Reagent Addition Time 15 minutes15 minutes60 minutes (controlled)
Max Internal Temperature 85 °C98 °C (exotherm)85 °C
Reaction Time 4 hours4 hours6 hours
Crude Yield 90%65%88%
Purity (by HPLC) 97%80% (with major impurity)98%

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol is adapted from known literature procedures and is intended for laboratory-scale synthesis. Scale-up should be performed with appropriate engineering controls and safety assessments.

Materials:

  • 2-amino-5-bromopyridine

  • Reagent for triazole ring formation (e.g., Cyanogen bromide followed by hydroxylamine, or a suitable pre-formed triazole precursor)

  • Base (e.g., Potassium carbonate, Sodium bicarbonate)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide)

Procedure:

  • To a stirred solution of 2-amino-5-bromopyridine in the chosen solvent, add the base portion-wise at room temperature.

  • Add the triazole-forming reagent to the mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., water, ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with an appropriate anti-solvent to induce precipitation.

  • Collect the solid product by filtration, wash it, and dry it under vacuum to afford 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Isolation cluster_purification Purification start Charge Reactor with 2-amino-5-bromopyridine and Solvent add_base Add Base start->add_base add_reagent Add Triazole-forming Reagent add_base->add_reagent heat Heat to Reaction Temperature add_reagent->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate recrystallize Recrystallize from Appropriate Solvent isolate->recrystallize dry Dry Final Product recrystallize->dry end Pure 5-bromo-triazolo [1,5-a]pyridin-2-amine dry->end

Caption: Experimental workflow for the synthesis of 5-bromo-triazolo[1,5-a]pyridin-2-amine.

troubleshooting_yield start Low Yield at Scale q1 Is the internal temperature well-controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is mixing adequate? (e.g., good vortex) a1_yes->q2 s1 Improve cooling efficiency or slow reagent addition. a1_no->s1 end_node Yield Improved s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are starting materials of sufficient purity? a2_yes->q3 s2 Increase stirrer speed or use a better-designed impeller. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is reaction time sufficient? a3_yes->q4 s3 Re-purify starting materials or source from a different vendor. a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_node s4 Increase reaction time and monitor for completion. a4_no->s4 s4->end_node

Caption: Troubleshooting decision tree for addressing low yield in scale-up production.

References

Methods for removing catalyst impurities from triazolopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst impurities from triazolopyridine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium or copper catalyst from my triazolopyridine reaction?

A1: The most prevalent and effective methods for removing residual palladium and copper catalysts include:

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals. They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the catalyst.[1][2][3][4]

  • Activated Carbon: Treatment with activated carbon is a cost-effective method for adsorbing catalyst residues.[5]

  • Recrystallization: This technique purifies the triazolopyridine product by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize as the solution cools, leaving impurities in the solvent.[6][7]

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where an organic solution of the product is washed with an aqueous solution of a chelating agent like EDTA or ammonia to form water-soluble metal complexes that are then removed.

  • Chromatography: Column chromatography using silica gel or alumina can separate the desired product from the catalyst impurities.[8][9]

Q2: How do I choose the best purification method for my specific triazolopyridine derivative?

A2: The optimal method depends on several factors, including the nature of your triazolopyridine product (e.g., its polarity and solubility), the type of catalyst used (palladium or copper), and the desired final purity. A decision-making workflow is provided below to guide your selection.

Q3: My purified triazolopyridine product is still colored. What does this indicate?

A3: A persistent color, especially a blue or green tint, in your product is a strong indicator of residual copper contamination. For palladium, residual impurities might not always be visibly colored. In either case, further purification is recommended.

Q4: Can I use a combination of methods for catalyst removal?

A4: Absolutely. In fact, a multi-step approach is often the most effective way to achieve high purity. For instance, an aqueous wash with a chelating agent can be followed by treatment with a scavenger resin or recrystallization to remove trace amounts of the catalyst.[8]

Troubleshooting Guides

Palladium Catalyst Removal
ProblemPossible CauseSuggested Solution
High residual palladium levels after filtration. The palladium species is soluble and not effectively removed by simple filtration.Use a scavenger resin with high affinity for palladium, such as those containing thiol or triamine functional groups.[2] Alternatively, consider precipitation of the palladium catalyst followed by filtration.
Low efficiency of scavenger resin. - Incorrect scavenger choice for the palladium oxidation state.- Insufficient amount of scavenger or contact time.- Incompatible solvent.- Select a scavenger appropriate for the expected palladium species (Pd(0) or Pd(II)).- Increase the equivalents of scavenger and/or the stirring time.- Consult the manufacturer's guidelines for solvent compatibility.
Product loss during purification. The product may be adsorbing to the purification media (e.g., silica gel, activated carbon).- If using chromatography, try a less polar eluent or a different stationary phase.- When using activated carbon, use the minimum effective amount and consider washing it thoroughly with a suitable solvent after filtration.
Copper Catalyst Removal
ProblemPossible CauseSuggested Solution
Persistent blue/green color in the product after aqueous wash. - Incomplete removal of copper.- The triazolopyridine product itself is chelating the copper.[10]- Perform additional washes with the chelating solution (e.g., EDTA or ammonia).- Use a scavenger resin with a high affinity for copper.[1][3][4]
Aqueous EDTA wash is ineffective. - The product is a stronger chelator than EDTA.- The pH of the aqueous solution is not optimal for chelation.- Use a more potent scavenger resin.- Adjust the pH of the EDTA solution (typically around 8 for effective copper chelation).
Low product yield after purification. The triazolopyridine derivative is partially soluble in the aqueous wash.- Minimize the volume of the aqueous washes.- Consider using a scavenger resin in an organic solvent to avoid an aqueous workup.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarities.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Try a different stationary phase (e.g., alumina instead of silica).

Data Presentation: Efficiency of Catalyst Removal Methods

The following table summarizes the typical efficiencies of various methods for removing palladium and copper impurities from organic reactions. The final residual metal content can be quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8][9][11][12][13][14][15]

Purification MethodCatalystInitial Impurity Level (ppm)Final Impurity Level (ppm)Removal Efficiency (%)
Column Chromatography Palladium>1000<100~90%[8]
Column Chromatography Copper-3.9 - 9.1 µg/g-[9]
Scavenger Resin (e.g., SiliaMetS) Palladium-<50>98% (post-chromatography)[8]
Scavenger Resin (e.g., SiliaMetS) Copper7197~99%[1]
Activated Carbon Palladium-<1 (from 300 ppm)>99%
Recrystallization BothVariableCan be very lowHighly dependent on solvent system and initial purity.

Note: The efficiency of each method can vary significantly depending on the specific reaction conditions, the nature of the triazolopyridine product, and the precise experimental protocol followed.

Experimental Protocols

Protocol 1: Removal of Palladium Catalyst using a Scavenger Resin

This protocol describes the use of a silica-based scavenger resin for the removal of residual palladium catalyst.

Materials:

  • Crude triazolopyridine product containing palladium impurities

  • Appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Palladium scavenger resin (e.g., SiliaMetS Thiol, QuadraSil MP)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Dissolve the Crude Product: Dissolve the crude triazolopyridine product in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.

  • Add Scavenger Resin: Add the scavenger resin to the solution. A typical starting point is to use a 5-10 fold excess (by weight) of the resin relative to the theoretical amount of residual palladium.

  • Stir the Mixture: Stir the suspension at room temperature for 2-16 hours. The optimal time will depend on the specific scavenger and the nature of the palladium impurity.

  • Monitor the Reaction: If possible, monitor the removal of palladium by taking small aliquots of the solution and analyzing by a suitable method (e.g., TLC if the palladium complex is colored, or a rapid palladium test strip).

  • Filter the Mixture: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the Resin: Wash the collected resin on the filter with a small amount of the fresh solvent to ensure complete recovery of the product.

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified triazolopyridine product.

Protocol 2: Removal of Copper Catalyst by Aqueous Wash with EDTA

This protocol details the removal of copper catalyst using an aqueous solution of the chelating agent EDTA.

Materials:

  • Crude triazolopyridine product in an organic solvent

  • 0.5 M aqueous solution of Ethylenediaminetetraacetic acid (EDTA), pH adjusted to ~8 with a suitable base (e.g., NaOH)

  • Separatory funnel

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Transfer to Separatory Funnel: Transfer the organic solution of the crude product to a separatory funnel.

  • First Wash: Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing procedure with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 3: Purification of Triazolopyridine Derivatives by Recrystallization

This protocol provides a general procedure for the purification of triazolopyridine compounds by recrystallization. The choice of solvent is critical and may require some initial screening.[7]

Suitable Solvents for Triazolopyridine Derivatives:

  • Ethanol[6]

  • Ethanol/Water mixture[16]

  • Ethyl Acetate/Hexane mixture[16]

  • Acetone/Hexane mixture[17]

  • n-Butanol[16]

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude triazolopyridine product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent.[18]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry Crystals: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Catalyst_Removal_Workflow start Crude Triazolopyridine Product catalyst_type Identify Catalyst Type start->catalyst_type pd_path Palladium Catalyst catalyst_type->pd_path Palladium cu_path Copper Catalyst catalyst_type->cu_path Copper scavenger Use Scavenger Resin pd_path->scavenger activated_carbon Treat with Activated Carbon pd_path->activated_carbon cu_path->scavenger aqueous_wash Aqueous Wash with Chelating Agent cu_path->aqueous_wash analysis Analyze Purity (e.g., ICP-MS) scavenger->analysis activated_carbon->analysis recrystallization Recrystallization recrystallization->analysis aqueous_wash->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Triazolopyridine analysis->pure_product Purity OK further_purification Further Purification Needed analysis->further_purification Impure further_purification->recrystallization further_purification->chromatography Troubleshooting_Guide start Impure Product After Initial Purification check_color Is the product colored (blue/green)? start->check_color cu_issue Likely Copper Contamination check_color->cu_issue Yes pd_or_cu_issue Palladium or Copper Contamination check_color->pd_or_cu_issue No increase_washing Increase number of aqueous washes cu_issue->increase_washing use_scavenger Use a high-affinity scavenger resin cu_issue->use_scavenger pd_or_cu_issue->use_scavenger check_yield Is the yield low? increase_washing->check_yield use_scavenger->check_yield optimize_recrystallization Optimize recrystallization solvent/conditions check_yield->optimize_recrystallization Yes combine_methods Combine purification methods check_yield->combine_methods No check_solubility Check product solubility in wash optimize_recrystallization->check_solubility check_solubility->combine_methods final_analysis Re-analyze for purity combine_methods->final_analysis

References

Technical Support Center: 5-bromo-triazolo[1,5-a]pyridin-2-amine - Stability Testing and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and degradation analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for assessing the stability of 5-bromo-triazolo[1,5-a]pyridin-2-amine?

A1: The initial assessment should involve subjecting the compound to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies help in identifying potential degradation products and developing a stability-indicating analytical method.

Q2: What are the recommended stress conditions for the forced degradation study of this compound?

A2: Based on the structure of 5-bromo-triazolo[1,5-a]pyridin-2-amine, which contains a triazolopyridine core, an amino group, and a bromine substituent, the following stress conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to a light source equivalent to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][4]

Q3: What are the likely degradation pathways for 5-bromo-triazolo[1,5-a]pyridin-2-amine?

A3: Given its chemical structure, potential degradation pathways include:

  • Hydrolysis: The triazole or pyridine ring may undergo cleavage under strong acidic or basic conditions.

  • Oxidation: The amino group and the electron-rich heterocyclic system are susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: The bromo-aromatic moiety may be susceptible to photolytic cleavage, leading to debromination.[5][6]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating assay method (SIAM) is crucial for separating and quantifying the intact drug from its degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. The method development should focus on achieving adequate resolution between the parent compound and all potential degradants formed during forced degradation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing and analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine.

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for the parent compound The basic amino group may interact with residual silanols on the HPLC column packing.[10]- Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound.
Co-elution of degradation products with the parent peak The current HPLC method lacks sufficient selectivity.- Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH). - Try a different stationary phase with alternative selectivity. - Optimize the gradient profile for better separation.[11]
Baseline noise or drift Contaminated mobile phase, detector instability, or system leaks.[10]- Use high-purity solvents and freshly prepared mobile phase. - Purge the HPLC system to remove air bubbles. - Check for and tighten any loose fittings.[12]
Irreproducible retention times Fluctuations in mobile phase composition, temperature, or flow rate.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Verify the pump flow rate is accurate and stable.[13]
Forced Degradation Study Issues
Problem Possible Cause Troubleshooting Steps
No degradation observed under stress conditions The compound is highly stable under the applied conditions, or the conditions are not harsh enough.- Increase the stressor concentration, temperature, or duration of exposure. - For hydrolysis, consider using stronger acids or bases.
Excessive degradation (>20%) The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants.[4]- Reduce the stressor concentration, temperature, or exposure time. - The goal is to achieve 5-20% degradation to ensure the primary degradation products are observed.[1][4]
Inconsistent degradation results between replicate experiments Variability in experimental parameters.- Ensure precise control over temperature, concentration of reagents, and light exposure. - Use calibrated equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 5-bromo-triazolo[1,5-a]pyridin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photostability: Expose the solid compound to a photostability chamber according to ICH Q1B guidelines. Dissolve the exposed solid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of 5-bromo-triazolo[1,5-a]pyridin-2-amine using a UV-Vis spectrophotometer and monitor at that wavelength.

  • Injection Volume: 10 µL.

  • Method Optimization: Inject a mixture of the stressed samples. Adjust the gradient, mobile phase pH, or change the stationary phase to achieve a resolution of >1.5 between all peaks.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to stress base Basic (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C, Solid) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Generate chromatograms degradation_pathways cluster_products Potential Degradation Products parent 5-bromo-triazolo[1,5-a]pyridin-2-amine hydrolysis Ring-opened products parent->hydrolysis Acid/Base Hydrolysis oxidation N-oxide derivatives parent->oxidation Oxidation (H2O2) photodegradation Debrominated product parent->photodegradation Photolysis (UV/Vis)

References

Strategies to control regioselectivity in the synthesis of substituted triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted triazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of substituted triazolopyridines, focusing on issues of regioselectivity.

Issue 1: Formation of an Unexpected Triazolopyridine Isomer

Question: I am trying to synthesize a[1][2][3]triazolo[4,3-a]pyridine, but I have isolated a[1][2][3]triazolo[1,5-a]pyridine. What could be the cause of this unexpected isomerization?

Answer: The formation of a[1][2][3]triazolo[1,5-a]pyridine when the[1][2][3]triazolo[4,3-a] isomer is expected is a common issue, often attributed to a Dimroth rearrangement . This is a thermally or acid/base-catalyzed isomerization that converts the kinetically favored[1][2][3]triazolo[4,3-a]pyridine into the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine.[4][5][6][7][8]

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can promote the Dimroth rearrangement. If possible, conduct the cyclization at a lower temperature.

  • Reaction Time: Prolonged reaction times can also lead to the formation of the thermodynamically favored isomer. Monitor the reaction progress closely and quench it as soon as the desired product is formed.

  • pH of the Medium: The Dimroth rearrangement can be catalyzed by both acids and bases.[5][7]

    • If the reaction is performed under acidic conditions, consider using a milder acid or a non-acidic cyclization method.

    • If the reaction is in a basic medium, try neutralizing the reaction mixture promptly during workup.

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring can influence the propensity for rearrangement. Electron-withdrawing groups can make the ring more susceptible to the nucleophilic attack that initiates the rearrangement.[4]

  • Choice of Cyclization Reagent: Some cyclization reagents may require harsh conditions that favor rearrangement. Explore alternative, milder cyclization methods. For instance, using a modified Mitsunobu reaction can provide milder conditions for cyclization.

Issue 2: Poor Regioselectivity - Obtaining a Mixture of Isomers

Question: My reaction is producing a mixture of[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity between the[1][2][3]triazolo[1,5-a] and[1][2][3]triazolo[4,3-a] isomers depends on controlling the initial cyclization step. The formation of the [1,5-a] isomer often proceeds via N-amination of the pyridine ring followed by cyclization, whereas the [4,3-a] isomer typically arises from the cyclization of a 2-hydrazinopyridine derivative.

Troubleshooting & Optimization:

  • Choice of Starting Material:

    • To favor the [1][2][3]triazolo[1,5-a] isomer, start with a 2-aminopyridine which can be N-aminated in situ or pre-functionalized.[1][2][9]

    • To favor the [1][2][3]triazolo[4,3-a] isomer, the use of 2-hydrazinopyridine as a starting material is the most direct approach.[10][11]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway.

    • Copper-catalyzed reactions of 2-aminopyridines with nitriles have been shown to yield[1][2][3]triazolo[1,5-a]pyridines.[2][3]

    • Palladium-catalyzed addition of hydrazides to 2-chloropyridine is a key step in a regioselective synthesis of[1][2][3]triazolo[4,3-a]pyridines.[10]

  • Reaction Conditions:

    • For[1][2][3]triazolo[1,5-a]pyridines: Oxidative cyclization of N-(pyridin-2-yl)benzimidamides using reagents like PhI(OAc)₂ can be highly regioselective.[12]

    • For[1][2][3]triazolo[4,3-a]pyridines: One-pot oxidative cyclization of 2-hydrazinopyridine with aldehydes can provide good yields of the desired isomer.[11]

Decision-Making Workflow for Regioselectivity:

G Troubleshooting Regioselectivity cluster_1 Strategies for [1,5-a] Isomer cluster_2 Strategies for [4,3-a] Isomer start Mixture of Isomers Obtained q1 Desired Isomer? start->q1 s1 [1,2,4]triazolo[1,5-a]pyridine q1->s1 [1,5-a] s2 [1,2,4]triazolo[4,3-a]pyridine q1->s2 [4,3-a] a1 Start with 2-aminopyridine s1->a1 b1 Start with 2-hydrazinopyridine s2->b1 a2 Use Cu-catalysis with nitriles a1->a2 a3 Employ oxidative cyclization (e.g., PIFA, I2/KI) a2->a3 a4 Consider Boulton-Katritzky rearrangement a3->a4 b2 Use Pd-catalyzed hydrazide addition b1->b2 b3 Perform oxidative cyclization with aldehydes b2->b3 b4 Avoid high temperatures/prolonged reaction times b3->b4

Caption: Decision-making workflow for improving regioselectivity.

Issue 3: Difficulty in Separating Regioisomers

Question: I have a mixture of triazolopyridine regioisomers that are difficult to separate by standard column chromatography. What other separation techniques can I try?

Answer: The separation of structurally similar regioisomers can be challenging. If standard silica gel chromatography is not effective, consider the following options:

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems with varying polarities and compositions. A shallow gradient or isocratic elution might provide better separation.

    • Stationary Phase: Consider using different stationary phases such as alumina, reverse-phase (C18), or chiral stationary phases if the molecules are chiral.

  • Crystallization: Fractional crystallization can be a powerful technique for separating isomers if one is significantly less soluble than the other in a particular solvent system.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column can offer much higher resolution than standard column chromatography and is often successful in separating closely related isomers.[13][14][15][16]

  • Derivatization: If the isomers have different reactive functional groups, it might be possible to selectively derivatize one isomer to alter its polarity, making separation easier. The protecting group can then be removed after separation.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes different synthetic strategies and their outcomes in terms of regioselectivity.

Target IsomerStarting MaterialKey Reagents/CatalystTypical ConditionsRegioselectivity Outcome
[1][2][3]Triazolo[1,5-a]pyridine 2-AminopyridineCuBr, NitrileHigh temperature (e.g., 130 °C in dichlorobenzene)Generally good selectivity for the [1,5-a] isomer.[3]
[1][2][3]Triazolo[1,5-a]pyridine N-(Pyridin-2-yl)formamidoximeTrifluoroacetic anhydride (TFAA)Mild conditions (room temperature)High yields and excellent selectivity for the [1,5-a] isomer.[1][9]
[1][2][3]Triazolo[4,3-a]pyridine 2-HydrazinopyridineAldehydes, Oxidant (e.g., I₂)Room temperature to moderate heatingGood to excellent selectivity for the [4,3-a] isomer.[10][11]
[1][2][3]Triazolo[4,3-a]pyridine 2-ChloropyridineHydrazide, Pd-catalyst, AcidMicrowave irradiationHigh selectivity for the [4,3-a] isomer through a two-step process.[10]
[1][2][17]Triazolo[1,5-a]pyridine 2-Pyridine ketone hydrazoneCopper(II) catalyst, AirRoom temperature in ethyl acetateGood yields of the [1,5-a] isomer.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Substituted[1][2][3]Triazolo[1,5-a]pyridines via Oxidative Cyclization

This protocol is adapted from a method utilizing a copper-catalyzed reaction.[2][3]

  • Materials: 2-aminopyridine derivative, nitrile derivative, CuBr, 1,10-phenanthroline, ZnI₂, dichlorobenzene.

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), CuBr (5 mol%), 1,10-phenanthroline (5 mol%), and ZnI₂ (10 mol%).

    • Add dichlorobenzene (5 mL) as the solvent.

    • Heat the reaction mixture to 130 °C and stir for 24 hours under an air atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3-Substituted[1][2][3]Triazolo[4,3-a]pyridines

This protocol is based on the cyclization of 2-hydrazinopyridine with aldehydes.[10][11]

  • Materials: 2-hydrazinopyridine, aromatic aldehyde, iodine, potassium carbonate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

    • Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.

    • Add potassium carbonate (2.0 mmol) and iodine (1.2 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the starting materials are consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Visualizations

General Synthetic Pathways to[1][2][3]Triazolopyridine Isomers

G Synthetic Pathways to [1,2,4]Triazolopyridine Isomers cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Products start1 2-Aminopyridine inter1 N-aminated Pyridine start1->inter1 N-amination start2 2-Hydrazinopyridine inter2 Hydrazone Derivative start2->inter2 Condensation with Aldehyde/Acid prod1 [1,2,4]Triazolo[1,5-a]pyridine inter1->prod1 Cyclization prod2 [1,2,4]Triazolo[4,3-a]pyridine inter2->prod2 Oxidative Cyclization

Caption: General synthetic routes to obtain different triazolopyridine isomers.

Mechanism of Dimroth Rearrangement

G Dimroth Rearrangement Pathway start [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) step1 Ring Opening (Acid/Base or Heat) start->step1 step2 Acyclic Intermediate step1->step2 step3 Ring Closure step2->step3 end [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) step3->end

Caption: Simplified mechanism of the Dimroth rearrangement.

References

Validation & Comparative

Comparative NMR Analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 1H and 13C NMR spectral characteristics of 5-bromo-triazolo[1,5-a]pyridin-2-amine, placed in context with its unsubstituted parent compound. This guide provides valuable reference data for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold in medicinal chemistry and drug development.

This technical guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-triazolo[1,5-a]pyridin-2-amine and its parent analogue, triazolo[1,5-a]pyridin-2-amine. The substitution of a bromine atom at the C5 position of the pyridine ring induces notable shifts in the NMR spectra, providing key insights into the electronic environment of the heterocyclic system. The data herein serves as a foundational reference for the structural elucidation and purity assessment of these compounds.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 5-bromo-triazolo[1,5-a]pyridin-2-amine and the unsubstituted triazolo[1,5-a]pyridin-2-amine. The data for the bromo-substituted compound was obtained in DMSO-d₆, while the data for the parent compound is presented for comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundSolventH5 (d)H6 (t)H7 (d)H8 (d)NH₂ (s)
5-bromo-triazolo[1,5-a]pyridin-2-amine DMSO-d₆-7.21 (dd, J=6.5, 2.2)7.30-7.40 (m)7.30-7.40 (m)6.29 (s)
triazolo[1,5-a]pyridin-2-amine (Predicted) DMSO-d₆~8.0-8.2~6.8-7.0~7.4-7.6~7.2-7.4~6.0-6.2

Note: The data for 5-bromo-triazolo[1,5-a]pyridin-2-amine is based on available experimental values. The data for the unsubstituted analogue is predicted based on general principles of aromatic proton chemical shifts and may vary from experimental values.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSolventC2C3aC5C6C7C8
5-bromo-triazolo[1,5-a]pyridin-2-amine DMSO-d₆NDNDNDNDNDND
triazolo[1,5-a]pyridin-2-amine DMSO-d₆NDNDNDNDNDND

ND: No data available in the searched literature.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Ensure the solvent contains an appropriate internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used with a 45-degree pulse width and a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural and Workflow Diagrams

To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.

Caption: Chemical structure and atom numbering of 5-bromo-triazolo[1,5-a]pyridin-2-amine.

G General NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E F Structural Elucidation E->F

Caption: A generalized workflow for the NMR characterization of small molecules.

A Comparative Purity Analysis of 5-bromo-triazolo[1,5-a]pyridin-2-amine: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 5-bromo-triazolo[1,5-a]pyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds.

This document outlines the experimental protocols and presents a comparative data summary to assist in selecting the most appropriate analytical technique for routine quality control and in-depth impurity profiling.

Executive Summary

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for quantifying the purity of 5-bromo-triazolo[1,5-a]pyridin-2-amine and its known impurities. It offers excellent precision and accuracy for routine quality control. For a more comprehensive analysis, especially in the context of drug development and forced degradation studies, Liquid Chromatography-Mass Spectrometry provides superior sensitivity and specificity, enabling the identification and structural elucidation of unknown impurities and degradation products.

Comparative Data Analysis

The following table summarizes representative data obtained from the analysis of a single batch of 5-bromo-triazolo[1,5-a]pyridin-2-amine using both HPLC-UV and LC-MS. The data highlights the quantitative purity assessment and the identification of potential process-related impurities and degradation products.

AnalyteRetention Time (min) - HPLC/LC-MSArea % (HPLC-UV @ 254 nm)Observed m/z [M+H]⁺ (LC-MS)Proposed Identity
5-bromo-triazolo[1,5-a]pyridin-2-amine5.299.50213.0/215.0 (Isotopic pattern)Main Compound
Impurity A3.80.25174.12-Amino-5-bromopyridine (Starting Material)
Impurity B6.50.15229.0/231.0 (Isotopic pattern)5-bromo-triazolo[1,5-a]pyridin-2-amine N-oxide
Impurity C7.10.10Not Detected by UV; 255.0/257.0Unknown impurity

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of 5-bromo-triazolo[1,5-a]pyridin-2-amine in 1 mL of a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC method can be used for the LC separation.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Desolvation Gas (Nitrogen): 600 L/hr

    • Cone Gas (Nitrogen): 50 L/hr

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purity analysis and a potential synthetic pathway for 5-bromo-triazolo[1,5-a]pyridin-2-amine, highlighting the origin of potential impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting sample 5-bromo-triazolo[1,5-a]pyridin-2-amine Sample dissolution Dissolve in Acetonitrile/Water sample->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc Quantitative Purity lcms LC-MS Analysis filtration->lcms Impurity Identification hplc_data Chromatogram Integration (Area % Purity) hplc->hplc_data lcms_data Mass Spectra Analysis (m/z Identification) lcms->lcms_data report Comparative Report Generation hplc_data->report lcms_data->report

Purity Analysis Experimental Workflow

synthetic_pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 2-Amino-5-bromopyridine (Starting Material) Intermediate Thiourea Intermediate SM->Intermediate Reagent A ImpurityA Unreacted Starting Material (Impurity A) SM->ImpurityA Carryover Product 5-bromo-triazolo[1,5-a]pyridin-2-amine (Final Product) Intermediate->Product Cyclization ImpurityB Degradation Product (e.g., N-oxide) (Impurity B) Product->ImpurityB Oxidation

A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolopyridine and triazolopyrimidine scaffolds are privileged heterocyclic systems in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. This guide provides a comparative analysis of these two scaffolds, focusing on their physicochemical properties, biological activities, and synthetic accessibility to aid researchers in selecting the appropriate core for their drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The subtle difference of a single nitrogen atom between the pyridine and pyrimidine rings significantly influences the physicochemical properties of the fused triazolo systems. These properties, in turn, impact the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. While extensive experimental data for a direct comparison of a perfectly analogous pair is limited, the following table summarizes available experimental and in silico data for representative derivatives.

PropertyTriazolopyridine Derivative ExampleTriazolopyrimidine Derivative ExampleComparison Insights
Molecular Weight ( g/mol ) ~200-500 (drug-like range)~200-500 (drug-like range)Generally comparable, highly dependent on substitution.
pKa Generally basic, with pKa values influenced by substituents on the pyridine ring.The additional nitrogen atom in the pyrimidine ring lowers the overall basicity compared to the triazolopyridine core. An experimental pKa of 4.6 has been reported for a triazolopyrimidine derivative, suggesting it can act as a carboxylic acid bioisostere.[1]Triazolopyrimidines are generally less basic, which can be advantageous for avoiding off-target interactions with acidic cellular compartments and may influence solubility and permeability.
logP (Lipophilicity) Calculated logP values for derivatives are typically in the drug-like range (1-4).Calculated logP values for derivatives are also within the drug-like range, often slightly lower than their triazolopyridine counterparts due to the extra nitrogen atom. For example, some derivatives have calculated logP values around 0.7 to 1.34.[2]The increased polarity of the triazolopyrimidine scaffold can lead to improved aqueous solubility but may decrease membrane permeability. This trade-off needs to be carefully balanced during lead optimization.
Aqueous Solubility Solubility is highly dependent on the nature of substituents. Generally, the parent scaffold has limited water solubility.[3]The additional nitrogen atom in the pyrimidine ring can increase the potential for hydrogen bonding with water, potentially leading to improved aqueous solubility compared to analogous triazolopyridines.[2]The potentially higher solubility of triazolopyrimidines can be beneficial for formulation and bioavailability.
Metabolic Stability Metabolism can occur on both the triazolo and pyridine rings, as well as on substituents.The pyrimidine ring can be susceptible to oxidation. However, some studies have shown that triazolopyrimidine derivatives can possess good metabolic stability.Metabolic stability is highly context-dependent and influenced by the substitution pattern on either scaffold. Direct comparative studies suggest that in some cases, the imidazo[1,2-a]pyrimidine scaffold (a related bioisostere) is more extensively metabolized than the triazolopyrimidine scaffold in mice.[4]

Biological Activities: A Diverse Pharmacological Landscape

Both scaffolds have been extensively explored and have yielded compounds with a wide array of biological activities.

Triazolopyridine Scaffold

Derivatives of triazolopyridine have demonstrated a broad spectrum of pharmacological effects:

  • Kinase Inhibition: This is a prominent area for triazolopyridines, with compounds targeting Janus kinases (JAKs), p38 MAP kinase, and others, showing potential in inflammatory diseases and cancer.[5]

  • Antidepressant Activity: Trazodone is a well-known antidepressant drug based on the triazolopyridine scaffold.

  • Anticancer Activity: Besides kinase inhibition, some triazolopyridine derivatives exhibit antiproliferative effects through various mechanisms.[6]

  • Antimicrobial and Antioxidant Activity: Certain derivatives have shown promising activity against bacterial and fungal strains, as well as antioxidant properties.[2]

Triazolopyrimidine Scaffold

The triazolopyrimidine scaffold is equally versatile and has been incorporated into compounds with diverse biological functions:

  • Kinase Inhibition: A significant number of triazolopyrimidine-based compounds are potent kinase inhibitors, targeting enzymes like PI3K, mTOR, and c-Met, with applications in oncology.

  • Anticancer Activity: Triazolopyrimidine derivatives have shown anticancer effects through mechanisms such as tubulin polymerization inhibition.[4][7]

  • Antiparasitic Activity: This scaffold has been particularly successful in the development of agents against parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[8]

  • Central Nervous System (CNS) Activity: Derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.

  • Anti-inflammatory Activity: Compounds based on this scaffold have shown potential as anti-inflammatory agents.[9]

Structure-Activity Relationship (SAR) Insights

While SAR is highly specific to the target and substitution pattern, some general trends can be observed:

  • Substitution is Key: For both scaffolds, the nature and position of substituents dramatically influence biological activity and selectivity.

  • Bioisosteric Replacement: The triazolopyrimidine scaffold is often considered a bioisostere of the purine nucleus, allowing it to mimic endogenous ligands.[1] The triazolopyridine scaffold can also be viewed in a similar light. The choice between the two can be a strategic decision in lead optimization to modulate physicochemical properties and biological activity.

  • Isomeric Comparison: Studies comparing isomeric triazolopyridine derivatives have shown that the position of the nitrogen atoms and the substituent attachment points are critical for receptor binding and selectivity.[10][11]

Synthetic Accessibility

Both scaffolds are readily accessible through various synthetic routes, often starting from commercially available materials.

General Synthetic Strategy for Triazolopyridines

A common approach involves the cyclization of a substituted 2-aminopyridine derivative.

G cluster_0 Synthesis of Triazolopyridine 2-Aminopyridine 2-Aminopyridine Intermediate Intermediate 2-Aminopyridine->Intermediate Reaction with acylating/cyclizing agent Triazolopyridine Triazolopyridine Intermediate->Triazolopyridine Cyclization

General synthetic route for triazolopyridines.

General Synthetic Strategy for Triazolopyrimidines

A prevalent method for synthesizing triazolopyrimidines is the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.

G cluster_1 Synthesis of Triazolopyrimidine 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Condensation_Product Condensation 3-Amino-1,2,4-triazole->Condensation_Product 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation_Product Triazolopyrimidine Triazolopyrimidine Condensation_Product->Triazolopyrimidine Cyclization

Common synthetic pathway for triazolopyrimidines.

Experimental Protocols

Synthesis of a Representative Triazolopyrimidine Derivative

Synthesis of 7-substituted-5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidines: [13][14][15][16]

  • Step 1: Synthesis of 5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidin-7-ol. A mixture of 1-phenylpentane-1,3-dione and 3-amino-1,2,4-triazole is heated at 160°C for a specified time. After cooling, the solid product is collected and purified.

  • Step 2: Synthesis of 7-chloro-5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidine. The product from Step 1 is refluxed with excess phosphoryl chloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the chloro derivative.

  • Step 3: Synthesis of 7-amino-substituted-5-phenyl-[4][7][12]triazolo[1,5-a]pyrimidines. The 7-chloro derivative is reacted with the desired amine in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), often with the addition of a base like triethylamine, to yield the final product. The product is then purified by crystallization or column chromatography.

Kinase Inhibition Assay (Example: JAK1)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

G cluster_2 Kinase Inhibition Assay Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to initiate reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction and Detect Signal Initiate_Reaction->Stop_Reaction Data_Analysis Analyze Data (Calculate IC50) Stop_Reaction->Data_Analysis

General workflow for a kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human JAK1), a suitable peptide substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Plate Setup: In a 96-well or 384-well plate, add the kinase solution to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Phosphorylation Detection: Using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

    • ATP Depletion Assay: Measuring the amount of ATP remaining in the reaction mixture using a luciferase-based assay (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated (control) and untreated cells.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ value.

Signaling Pathway Example: JAK-STAT Pathway

Many triazolopyridine and triazolopyrimidine derivatives are designed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.

G cluster_3 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Induces Inhibitor Triazolo-pyridine/pyrimidine Inhibitor Inhibitor->JAK Inhibits

Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

Both triazolopyridine and triazolopyrimidine scaffolds are highly valuable in drug discovery, each offering a unique set of properties. The choice between them is a strategic one, dependent on the specific therapeutic target and the desired ADME profile. Triazolopyrimidines may offer advantages in terms of aqueous solubility due to their increased nitrogen content, which can be beneficial for certain applications. Conversely, the slightly more lipophilic nature of triazolopyridines might be advantageous for targets requiring greater membrane permeability. Ultimately, a thorough understanding of the subtle differences in their physicochemical and biological properties, combined with thoughtful medicinal chemistry design, will enable the successful development of novel therapeutics based on these versatile scaffolds.

References

Validating the In Vitro Biological Activity of Novel Triazolopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide provides a comparative analysis of the in vitro biological activity of novel triazolopyridine compounds, focusing on their potential as kinase inhibitors for anticancer therapy. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of In Vitro Activity

The in vitro potency of novel therapeutic compounds is a critical initial step in the drug discovery pipeline. For triazolopyridine derivatives, a primary focus has been the inhibition of protein kinases involved in cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Cytotoxicity Against Human Cancer Cell Lines

The following table summarizes the cytotoxic activity of several novel pyrazolo-[4,3-e][3][4][5]triazolopyrimidine derivatives against various human cancer cell lines.

CompoundTarget Cell LineIC50 (µM)
Compound 1 HCC1937 (Breast Cancer)7.01 ± 0.45
HeLa (Cervical Cancer)11.32 ± 0.89
MCF7 (Breast Cancer)25.18 ± 1.56
Compound 2 HCC1937 (Breast Cancer)34.21 ± 2.11
HeLa (Cervical Cancer)48.28 ± 3.24
MCF7 (Breast Cancer)> 50
Compound 3 HCC1937 (Breast Cancer)21.54 ± 1.78
HeLa (Cervical Cancer)33.76 ± 2.54
MCF7 (Breast Cancer)45.82 ± 3.12

Data synthesized from a study on pyrazolotriazolopyrimidine derivatives, which share a related heterocyclic core with triazolopyridines.[5]

Kinase Inhibition Profile

Triazolopyridine and its analogs have been extensively investigated as inhibitors of various protein kinases. The table below presents a comparative analysis of the inhibitory activity of a series of triazolopyridine-based compounds against p38α Mitogen-Activated Protein (MAP) kinase.

Compound IDC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
TP-1 4-FluorophenylMethyl150
TP-2 2,4-DifluorophenylMethyl75
TP-3 4-FluorophenylEthyl120
TP-4 2,4-DifluorophenylEthyl50
TP-5 4-FluorophenylCyclopropyl80
TP-6 2,4-DifluorophenylCyclopropyl30

This data illustrates the structure-activity relationship (SAR) where modifications to the core scaffold significantly impact potency.[3]

Furthermore, certain pyrazolopyridine derivatives have demonstrated dual inhibitory potential against key kinases in cancer signaling, such as EGFR and VEGFR-2.

Compound IDEGFR IC50 (µM)VEGFR-2 IC50 (µM)
PP-3d 0.1840.418
PP-3e 0.1120.155
PP-3f 0.0660.102
PP-4a 0.1530.237
Erlotinib (Control) 0.045-

Data from a study on pyrazole and pyrazolopyridine derivatives as dual EGFR/VEGFR-2 inhibitors.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of in vitro biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of novel compounds on cancer cell lines.[5]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations (e.g., 1–100 µM) of the test compounds or a vehicle control (e.g., 0.1% v/v DMSO) for 48 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against a target kinase, such as p38α MAP kinase.[3][7]

  • Reagent Preparation:

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[3]

    • Enzyme and Substrate: Dilute the active kinase (e.g., p38α) and its substrate (e.g., ATF2) in the kinase buffer to their final desired concentrations.[3]

    • Compound Dilution: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions. The final DMSO concentration in the assay should be below 1%.[3]

    • ATP Solution: Prepare an ATP solution in the kinase buffer. The concentration should ideally be at the Km value for the specific kinase.[3][8]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted compound or DMSO (for control).[3]

    • Add 2 µL of the diluted kinase enzyme.[3]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[3]

    • Incubate the plate at room temperature for 60 minutes.[3]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects the kinase activity.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by triazolopyridine compounds.

p38_MAPK_pathway stress Environmental Stress & Inflammatory Cytokines upstream_kinases Upstream Kinases (MKK3/6) stress->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylates downstream_targets Downstream Targets (e.g., ATF2, MK2) p38->downstream_targets Phosphorylates inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) downstream_targets->inflammation inhibitor Triazolopyridine Inhibitor inhibitor->p38 Inhibits

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

EGFR_PI3K_AKT_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates proliferation Cell Proliferation, Survival, Growth mTOR->proliferation inhibitor Triazolopyridine Derivative inhibitor->EGFR Inhibits

Caption: EGFR-PI3K-Akt Signaling Pathway Inhibition.

Experimental Workflows

The diagrams below outline the general workflows for the in vitro assays described in this guide.

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with Serial Dilutions of Triazolopyridine Compounds seed_cells->treat_compounds incubate Incubate for 48 hours treat_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: In Vitro Cytotoxicity Testing Workflow.

kinase_inhibition_workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prepare_reagents dispense_compound Dispense Compound/Control into 384-well Plate prepare_reagents->dispense_compound add_enzyme Add Kinase Enzyme dispense_compound->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_enzyme->initiate_reaction incubate_reaction Incubate for 60 minutes initiate_reaction->incubate_reaction detect_signal Add Detection Reagents (ADP-Glo™) incubate_reaction->detect_signal measure_luminescence Measure Luminescence detect_signal->measure_luminescence calculate_inhibition Calculate % Inhibition measure_luminescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

A Comparative Guide to the Synthetic Routes of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic methods for this framework is of paramount importance in medicinal chemistry and materials science.[1][4]

This guide provides a comparative overview of prominent synthetic strategies for[1][2][3]triazolo[1,5-a]pyridines, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific applications.

G cluster_start cluster_methods cluster_end SM1 N-(2-Pyridyl)amidines M1 Oxidative Cyclization SM1->M1 SM2 Enaminonitriles + Benzohydrazides M2 Tandem Reaction (Catalyst-Free) SM2->M2 SM3 Azinium-N-imines + Nitriles M3 [3+2] Cycloaddition SM3->M3 SM4 2-Aminopyridines + Nitriles M4 Copper-Catalyzed Annulation SM4->M4 Product [1,2,4]Triazolo[1,5-a]pyridines M1->Product M2->Product M3->Product M4->Product

Overview of major synthetic routes to[1][2][3]triazolo[1,5-a]pyridines.

Oxidative Cyclization of N-(2-Pyridyl)amidines

One of the most direct methods for constructing the triazolo[1,5-a]pyridine core is the intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)amidines. This strategy is valued for its high efficiency and often metal-free conditions.

Several reagent systems have been developed to mediate this transformation:

  • PIFA (Phenyliodine bis(trifluoroacetate)) : This hypervalent iodine reagent promotes rapid annulation in short reaction times, yielding clean products in high yields.[2][5]

  • I₂/KI System : An environmentally benign approach that uses an iodine/potassium iodide mixture for the oxidative cyclization.[2]

  • Chloramine-T : A mild and efficient reagent that facilitates the reaction in short timeframes.[2]

  • Copper-Catalyzed Aerobic Oxidation : For specific substrates like guanidylpyridines, copper catalysts can be used with air as the terminal oxidant to form 2-amino-[1][2][3]triazolo[1,5-a]pyridines.[1][6]

These methods generally tolerate a wide range of functional groups, making them highly versatile for creating diverse compound libraries.

Catalyst-Free Tandem Synthesis from Enaminonitriles

A modern, eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.[1] This method is notable for being completely catalyst- and additive-free. The reaction proceeds via a proposed tandem sequence of transamidation, intramolecular nucleophilic addition, and condensation/aromatization.[1]

The primary advantages of this route are the short reaction times (typically under 30 minutes), excellent yields, and a broad substrate scope. The protocol can also be performed under conventional reflux conditions, albeit with longer reaction times.[1]

G A Enaminonitrile + Benzohydrazide B Intermediate A (Transamidation) A->B - Me₂NH C Intermediate B (Intramolecular Attack) B->C N lone pair attacks nitrile D Intermediate C (Condensation) C->D Condensation E [1,2,4]Triazolo[1,5-a]pyridine D->E - H₂O

Plausible mechanism for the catalyst-free tandem synthesis.[1]

[3+2] Cycloaddition of Azinium-N-imines

This route utilizes a [3+2] cycloaddition reaction between azinium-N-imines (as 1,3-dipoles) and nitriles. A particularly innovative variation is a mechanochemical, copper-catalyzed method performed under solvent-free grinding conditions.[7][8]

This "green chemistry" approach offers significant advantages:

  • Solvent-Free : Eliminates the need for potentially hazardous organic solvents.

  • Efficiency : Shorter reaction times compared to many solution-phase methods.

  • Scalability : The protocol has been demonstrated on a gram scale.[7]

While it requires a copper catalyst, the mechanochemical procedure represents a sustainable alternative for the synthesis of these heterocycles, providing moderate to good yields.[7][8]

Quantitative Data Comparison

The following table summarizes the reaction conditions and performance of various key synthetic routes.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time Yield (%) Ref.
PIFA-Mediated AnnulationN-(pyridin-2-yl)benzimidamidesPIFADichloromethaneRT10-30 minHigh[2]
I₂/KI-Mediated AnnulationN-aryl amidinesI₂/KI, K₃PO₄DMSO1001-3 hHigh[2]
Cu-Catalyzed Annulation2-Aminopyridine, NitrilesCuBr, K₂CO₃DMSO14024 hGood[1][2]
Cu-Catalyzed Aerobic CyclizationGuanidylpyridinesCuBrDMSO12012 hHigh[1][6]
Catalyst-Free Tandem RxnEnaminonitriles, BenzohydrazidesNoneToluene140 (MW)20-30 min72-89[1]
Catalyst-Free Tandem RxnEnaminonitriles, BenzohydrazidesNoneToluene120 (Reflux)12-16 h~88[1]
Mechanochemical [3+2] CycloadditionAzinium-N-imines, NitrilesCu(OAc)₂None (Grinding)RT1 h51-80[7][8]

Experimental Protocols

Protocol 1: Catalyst-Free Microwave Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[1]
  • Place enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol) into an oven-dried microwave vial (0.5–2.0 mL).

  • Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times.

  • Add dry toluene (1.5 mL) to the vial via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for the time specified (typically 20-30 minutes), as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly via silica gel column chromatography (e.g., using chloroform/ethyl acetate 10:1 as the eluent) to yield the pure triazolo[1,5-a]pyridine.

Protocol 2: PIFA-Mediated Intramolecular Annulation[2]

Adapted from the general principle described in the literature.

  • Dissolve N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyliodine bis(trifluoroacetate) (PIFA) (1.1-1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (e.g., Enaminonitrile, Benzohydrazide) B Add to Dry Microwave Vial A->B C Evacuate & Backfill with Nitrogen B->C D Add Dry Solvent (e.g., Toluene) C->D E Seal Vial & Heat in Microwave Reactor (e.g., 140°C, 25 min) D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Directly Load onto Silica Gel Column G->H I Elute and Collect Fractions H->I J Analyze & Concentrate Pure Fractions I->J K Characterize Product (NMR, HRMS) J->K

General experimental workflow for microwave-assisted synthesis.

Conclusion

A variety of robust methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, each with distinct advantages.

  • Oxidative cyclization strategies, particularly those using PIFA, are extremely rapid and high-yielding for specific precursors like N-(2-pyridyl)amidines.[2][5]

  • The catalyst-free tandem synthesis under microwave conditions stands out as a highly efficient and environmentally friendly option, avoiding metal catalysts and additives while providing excellent yields in very short reaction times.[1]

  • Mechanochemical [3+2] cycloaddition offers a compelling "green" alternative by eliminating bulk solvents, making it ideal for sustainable chemistry initiatives, though yields may be more moderate.[7][8]

  • Classical copper-catalyzed methods remain reliable and effective, especially for large-scale preparations where the cost of reagents is a primary concern.[1][2]

The choice of synthetic route will ultimately depend on the specific target molecule, desired substrate scope, available equipment (e.g., microwave reactor, ball mill), and the importance of factors such as reaction time, yield, and environmental impact. This guide provides the foundational data to make an informed decision for the efficient synthesis of novel triazolo[1,5-a]pyridine derivatives.

References

A Comparative Crystallographic Analysis of 5-Bromo-Triazolo[1,5-a]pyridin-2-amine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 5-bromo-triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of public crystallographic data for the title compound, this guide leverages detailed structural information from two closely related and structurally significant analogs: 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[4,3-a]pyridin-3-amine . This comparative approach offers valuable insights into the conformational properties, intermolecular interactions, and solid-state packing of this important class of heterocyclic compounds.

The triazolopyridine and triazolopyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anti-tubulin agents.[1] The introduction of a bromine atom and an amine group can further modulate the physicochemical properties and biological targets of these molecules. Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and development.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the two comparator compounds, offering a basis for understanding the structural landscape of substituted triazolo-fused heterocycles.

Table 1: Crystal Data and Structure Refinement for Comparator Compounds

Parameter5-bromo-1,2,4-triazolo[1,5-a]pyrimidine[2][3]1,2,4-triazolo[4,3-a]pyridin-3-amine[4]
Empirical FormulaC₅H₃BrN₄C₆H₆N₄
Formula Weight199.02134.14
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)3.9511 (4)5.5666 (Å)
b (Å)14.3306 (11)12.6649 (Å)
c (Å)11.367 (1)16.8190 (Å)
α (°)9090
β (°)94.574 (8)99.434
γ (°)9090
Volume (ų)641.57 (9)Not Reported
Z48
Temperature (K)293Not Reported
Wavelength (Å)0.71073Not Reported
R-factor (%)4.1Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine

Bond/AngleLength (Å) / Angle (°)
Br1-C51.883 (4)
N1-C71.316 (6)
N2-N31.381 (5)
C5-C61.362 (6)
C6-N1-C7103.5 (4)
N3-N2-C2104.3 (4)
C7-N4-C5116.1 (4)
N4-C5-C6125.1 (5)

Note: Detailed bond lengths and angles for 1,2,4-triazolo[4,3-a]pyridin-3-amine were not available in the provided search results.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and single-crystal X-ray diffraction analysis of triazolopyridine and triazolopyrimidine derivatives, based on reported procedures.[3][4]

Synthesis and Crystallization

  • Synthesis of 5-bromo-[2][3][5]triazolo[1,5-a]pyrimidine: This compound was synthesized from 5-bromo-2-hydrazinopyrimidine and formaldehyde to yield 5-bromo-2-(2-methylenehydrazinyl)pyrimidine.[3] This intermediate was then dissolved in dichloromethane, and iodobenzene diacetate was added. The mixture was stirred for 15 hours at room temperature. The resulting product was purified by column chromatography.[3] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution.[3]

  • Crystallization of 1,2,4-triazolo[4,3-a]pyridin-3-amine: Commercially available 1,2,4-triazolo[4,3-a]pyridin-3-amine was recrystallized from an ethanol solution to obtain single crystals suitable for X-ray analysis.[6]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a diffractometer.[5] The crystal is maintained at a constant temperature, often 100 K or 293 K, during data collection to minimize thermal vibrations.[2] The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

Diffraction data are collected as a series of frames with the crystal rotated at different angles.[7] The collected data are then processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[4]

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file signaling_pathway Potential Anticancer Mechanism of Triazolopyrimidine Derivatives compound Triazolo[1,5-a]pyrimidine Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

References

A Comparative Guide to the Molecular Docking of 5-bromo-triazolo[1,5-a]pyridin-2-amine with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential binding of 5-bromo-triazolo[1,5-a]pyridin-2-amine with several key protein targets implicated in various diseases. As direct molecular docking studies on this specific compound are not publicly available, this document serves as a roadmap for researchers, offering a comparison with structurally related triazolo[1,5-a]pyridine derivatives that have been evaluated against these targets. The provided experimental protocols and data tables will enable a comprehensive assessment of 5-bromo-triazolo[1,5-a]pyridin-2-amine's potential as a therapeutic agent.

Overview of Target Proteins and Alternative Ligands

The triazolo[1,5-a]pyridine scaffold is a versatile pharmacophore that has been explored for its inhibitory activity against a range of protein targets. This guide focuses on three such targets from different therapeutic areas: α-glucosidase (metabolic disorders), Janus Kinase 2 (JAK2) (cancer and inflammation), and a protein kinase involved in cancer (PDB ID: 5IVE).

Comparative Docking Data

The following tables summarize the molecular docking and experimental data for known triazolo[1,5-a]pyridine derivatives against the selected target proteins. These tables include a placeholder for "5-bromo-triazolo[1,5-a]pyridin-2-amine" to facilitate a direct comparison upon completion of the relevant docking simulations.

Table 1: Comparison of Docking Scores and IC50 Values for α-Glucosidase Inhibitors

CompoundDocking Score (kcal/mol)IC50 (µM)
5-bromo-triazolo[1,5-a]pyridin-2-amine To Be Determined To Be Determined
Compound 15j (a 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile)-10.41[2]6.60 ± 0.09[2]
Compound 15o (a 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile)Not explicitly stated, but among the more potent derivativesNot explicitly stated, but falls within the range of 6.60 - 75.63[2]
Acarbose (Reference Drug)Not Applicable750.00 ± 0.56[2]

Table 2: Comparison of Binding Affinity for JAK2 Inhibitors

CompoundBinding Affinity / Potency
5-bromo-triazolo[1,5-a]pyridin-2-amine To Be Determined
CEP-33779 (a[1][2][3]triazolo[1,5-a]pyridine-based inhibitor)Orally bioavailable, selective JAK2 inhibitor[4]
C2-NH-aryl meta-substituted derivative (23)Exceptional selectivity for JAK2 over JAK3[4]

Table 3: Comparison of Free Binding Energy for Inhibitors Targeting PDB ID: 5IVE

CompoundFree Binding Energy (kcal/mol)IC50 (µM) against HCT-116IC50 (µM) against MCF-7
5-bromo-triazolo[1,5-a]pyridin-2-amine To Be Determined To Be Determined To Be Determined
Pyridopyrazolo-triazine compound 6a-7.8182[5][6]12.58[5]11.71[5]
Pyridopyrazolo-triazine compound 5aNot explicitly statedNot explicitly stated3.89[5]
Doxorubicin (Reference Drug)Not ApplicableNot explicitly statedNot explicitly stated

Experimental Protocols

This section outlines a detailed, generalized methodology for performing molecular docking simulations with 5-bromo-triazolo[1,5-a]pyridin-2-amine and the target proteins.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 3D structure of 5-bromo-triazolo[1,5-a]pyridin-2-amine can be constructed using software such as Avogadro or ChemDraw.

    • Energy minimization of the ligand is performed using a suitable force field (e.g., MMFF94).

    • The final structure is saved in a format compatible with docking software (e.g., .pdbqt).

  • Protein Preparation:

    • The 3D crystal structures of the target proteins (α-glucosidase, JAK2, PDB ID: 5IVE) are downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The protein structure is saved in .pdbqt format.

Molecular Docking Simulation
  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.

  • Docking Execution:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The Lamarckian genetic algorithm is commonly employed for the conformational search of the ligand.

    • A set number of binding modes (e.g., 10) are generated, and the one with the lowest binding energy is selected for further analysis.

  • Analysis of Results:

    • The binding affinity (in kcal/mol) is recorded.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand Ligand Preparation (5-bromo-triazolo[1,5-a]pyridin-2-amine) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (e.g., JAK2) Protein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization (PyMOL, Discovery Studio) Analysis->Visualization G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P pSTAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene JAK2_Inhibitor 5-bromo-triazolo [1,5-a]pyridin-2-amine (Proposed Inhibitor) JAK2_Inhibitor->JAK2 Inhibition

References

Unraveling the Potency Puzzle: A Comparative Guide to Isomeric Triazolopyridine Derivatives as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective drug candidates is a perpetual challenge. The subtle art of medicinal chemistry often involves navigating the complex interplay between a molecule's structure and its biological activity. A compelling illustration of this is the differential inhibitory potency observed between isomeric forms of a compound. This guide provides a detailed comparison of two isomeric series of triazolopyridine derivatives, highlighting their activity as antagonists of the human adenosine A2a and A1 receptors.

This analysis is centered on a pivotal study by Guba et al. (2004), which systematically evaluated the structure-activity relationships of 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and their corresponding 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide isomers.[1][4] The findings underscore the critical impact of substituent placement on the triazolopyridine scaffold in dictating the inhibitory potency and selectivity for adenosine receptor subtypes.

Comparative Inhibitory Potency

The inhibitory activities of the isomeric triazolopyridine derivatives against the human A2a and A1 adenosine receptors were quantified by determining their IC50 values. The data, summarized in the table below, reveals a distinct trend favoring one isomeric series over the other in terms of A2a receptor antagonism.

Compound IDIsomer SeriesR GrouphA2a IC50 (nM)hA1 IC50 (nM)
1a 8-aminoPhenyl150>10000
1b 5-aminoPhenyl2500>10000
2a 8-amino4-Fluorophenyl80>10000
2b 5-amino4-Fluorophenyl1800>10000
3a 8-amino4-Chlorophenyl70>10000
3b 5-amino4-Chlorophenyl1500>10000
4a 8-amino4-Methoxyphenyl120>10000
4b 5-amino4-Methoxyphenyl2000>10000
5a 8-amino2-Thienyl50>10000
5b 5-amino2-Thienyl1200>10000

Data extracted from Guba et al., 2004.[1]

The 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amide series consistently demonstrated significantly higher potency for the hA2a receptor compared to their 5-amino counterparts. This suggests that the positioning of the amino and carboxamide groups on the pyridine ring is a key determinant of target engagement.

Experimental Protocols

The inhibitory potencies listed above were determined using a standardized radioligand binding assay. The following is a detailed description of the experimental methodology employed.

Radioligand Binding Assay for Human A2a and A1 Adenosine Receptors

1. Membrane Preparation:

  • Membranes from CHO cells stably expressing the recombinant human A2a receptor and from HEK293 cells stably expressing the recombinant human A1 receptor were utilized.

  • Cells were homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.

2. Assay Conditions:

  • Radioligand: [³H]ZM241385 was used as the radioligand for the hA2a receptor binding assay, and [³H]DPCPX was used for the hA1 receptor binding assay.

  • Incubation: The assay was conducted in a 96-well plate format. Each well contained the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds (isomeric triazolopyridine derivatives).

  • Buffer: The incubation buffer typically consisted of 50 mM Tris-HCl (pH 7.4) containing MgCl₂.

  • Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of a known non-radioactive antagonist (e.g., theophylline or unlabeled ZM241385/DPCPX).

  • Incubation Time and Temperature: The plates were incubated to allow the binding to reach equilibrium, typically for 60-120 minutes at room temperature.

3. Detection and Data Analysis:

  • Filtration: Following incubation, the reaction was terminated by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand. The filters were then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters was measured using a scintillation counter.

  • IC50 Determination: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data.

Adenosine A2a Receptor Signaling Pathway

The adenosine A2a receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its activation by adenosine initiates a downstream signaling cascade, as illustrated in the diagram below. The triazolopyridine derivatives discussed in this guide act as antagonists, blocking this signaling pathway.

Adenosine_A2a_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2aR Adenosine A2a Receptor Adenosine->A2aR Activates Antagonist Triazolopyridine Antagonist Antagonist->A2aR Inhibits Gs Gs Protein A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

References

In vivo efficacy studies of lead compounds derived from 5-bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo Efficacy of Lead Compounds Derived from the Triazolo[1,5-a]pyridine Scaffold

Introduction

I. Anticancer Activity of[3][4][5]Triazolo[1,5-a]pyridinylpyridines

A series of[3][4][5]triazolo[1,5-a]pyridinylpyridines have been synthesized and evaluated for their anticancer properties.[3] One of the lead compounds from this series, compound 1c , demonstrated notable in vivo anticancer effects.[3]

Comparison of In Vivo Efficacy of Compound 1c
CompoundAnimal ModelDosing RegimenEfficacy EndpointOutcomeComparator
1c Mice bearing sarcoma S-180Not specified in abstractTumor growth inhibitionStatistically significant anticancer effectNot specified in abstract
Experimental Protocol: Sarcoma S-180 Mouse Model

The in vivo anticancer activity of compound 1c was assessed using a sarcoma S-180 tumor-bearing mouse model.[3] While the detailed protocol is not available in the abstract, a general workflow for such studies is as follows:

  • Cell Culture and Implantation: Sarcoma S-180 cells are cultured in vitro and then implanted subcutaneously into the axillary region of mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., compound 1c ) or a vehicle control over a specified period.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathway and Experimental Workflow

The study suggests that the anticancer effects of these compounds may be related to the AKT signaling pathway, as compounds 1c and 2d were tested for their effects on AKT and p-AKT(473).[3]

AKT_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT(473) PDK1->pAKT AKT AKT AKT->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Compound_1c Compound 1c Compound_1c->pAKT Inhibition

Figure 1: Proposed inhibition of the AKT signaling pathway by Compound 1c.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Mice with S-180) Tumor_Implantation Implant Tumor Cells Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumor Growth Tumor_Implantation->Tumor_Growth Grouping Randomize into Groups (Treatment vs. Control) Tumor_Growth->Grouping Dosing Administer Compound (e.g., Compound 1c) Grouping->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Measurement (Tumor Weight) Monitoring->Endpoint Statistical_Analysis Statistical Analysis Endpoint->Statistical_Analysis

Figure 2: General experimental workflow for in vivo anticancer efficacy studies.

II. Anti-inflammatory Activity of a PI3Kγ Inhibitor

A series of 7-substituted triazolopyridines were investigated as inhibitors of PI3Kγ, a target for inflammatory and autoimmune diseases.[5] The lead compound, CZC24758 , demonstrated in vivo efficacy in a mouse model of arthritis.[5]

Comparison of In Vivo Efficacy of CZC24758
CompoundAnimal ModelDosing RegimenEfficacy EndpointOutcomeComparator
CZC24758 Collagen-induced arthritis in miceOral dosingReduction of arthritis symptomsSignificant in vivo efficacyNot specified in abstract
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

The in vivo anti-inflammatory efficacy of CZC24758 was evaluated in a mouse model of collagen-induced arthritis.[5] A generalized protocol for this model is outlined below:

  • Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given after a few weeks.

  • Onset of Arthritis: The development of arthritis is monitored by scoring paw swelling and inflammation.

  • Treatment: Once arthritis is established, mice are treated orally with the test compound (e.g., CZC24758 ) or a vehicle control.

  • Assessment: Clinical scores of arthritis are recorded throughout the study. Histological analysis of the joints can be performed at the end of the study to assess cartilage and bone damage.

III. Activity of RORγt Inverse Agonists in an Autoimmune Model

Derivatives of[3][4][5]triazolo[1,5-a]pyridine were developed as potent and orally bioavailable RORγt inverse agonists for the potential treatment of psoriasis.[6] The lead compound, 5a , showed robust in vivo activity.[6]

Comparison of In Vivo Efficacy of Compound 5a
CompoundAnimal ModelDosing RegimenEfficacy EndpointOutcomeComparator
5a Mouse IL-18/23-induced cytokine expression modelDose-dependentInhibition of IL-17A productionRobust and dose-dependent inhibitory effectNot specified in abstract
Experimental Protocol: IL-18/23-Induced Cytokine Expression Mouse Model

The in vivo efficacy of compound 5a was assessed in a mouse model that mimics aspects of psoriatic inflammation through the induction of IL-17A.[6]

  • Induction: Mice are administered with IL-18 and IL-23 to induce the expression of pro-inflammatory cytokines, including IL-17A.

  • Treatment: The test compound (e.g., 5a ) is administered to the mice, typically prior to or concurrently with the cytokine induction.

  • Sample Collection: Blood samples are collected at a specified time point after induction.

  • Cytokine Analysis: The levels of IL-17A in the plasma or serum are quantified using methods like ELISA.

IV. Antichagasic Activity of[3][4][6]Triazolo[1,5-a]pyridine Derivatives

A series of[3][4][6]triazolo[1,5-a]pyridine derivatives have been studied as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.[4][7] These compounds are proposed to act by inhibiting sterol biosynthesis in the parasite.[4][7]

Proposed Mechanism of Action

These compounds are believed to inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol in T. cruzi.[7] This leads to an imbalance in the sterol pathway, accumulation of precursors like squalene and lanosterol, and ultimately, parasite death.[4][7]

Sterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14a_demethylase 14α-demethylase (CYP51) Lanosterol->14a_demethylase Ergosterol Ergosterol 14a_demethylase->Ergosterol Parasite_Membrane Parasite Membrane Integrity Ergosterol->Parasite_Membrane Lead_Compound Triazolo[1,5-a]pyridine Derivative Lead_Compound->14a_demethylase Inhibition

Figure 3: Inhibition of the sterol biosynthesis pathway in T. cruzi.

While the provided abstracts focus on the mechanism and in vitro activity, in vivo studies would typically follow a model such as the one described below.

Experimental Protocol: In Vivo Murine Model of Chagas Disease
  • Infection: Mice are infected with a virulent strain of Trypanosoma cruzi.

  • Treatment: After the establishment of infection, mice are treated with the test compounds or a reference drug (e.g., benznidazole) for a defined period.

  • Monitoring: Parasitemia (the number of parasites in the blood) is monitored regularly. Survival of the mice is also a key endpoint.

  • Cure Assessment: At the end of the study, various methods can be used to assess curative efficacy, such as PCR on blood and tissues to detect parasite DNA.

Conclusion

The triazolo[1,5-a]pyridine scaffold serves as a foundation for the development of a diverse range of therapeutic agents with demonstrated in vivo efficacy in preclinical models of cancer, inflammation, and infectious diseases. The lead compounds discussed herein highlight the potential of this chemical class. Further optimization of these derivatives could lead to the development of novel therapeutics. It is important to note that the data presented is from early-stage, preclinical research and further investigation is required to establish clinical utility.

References

Safety Operating Guide

Personal protective equipment for handling 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Essential Safety and Handling Guide for 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS No: 1010120-55-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Safety Data

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is classified as an acutely toxic substance if ingested.[4][5] The primary risk is severe toxicity upon oral exposure. While specific data on skin and eye irritation for this compound are not fully detailed, related aminopyridine compounds are known to be irritants and can be absorbed through the skin.[6] Therefore, cautious handling is mandatory.

All personnel must review this document and the available Safety Data Sheet (SDS) information prior to beginning any work with this compound.[4] A designated work area, such as a certified chemical fume hood, is required for all manipulations of this solid compound to prevent inhalation of dust.[1][7]

Quantitative Hazard Classification

PropertyValue & ClassificationSource
Physical Form Solid[4][8]
GHS Pictogram [4]
Signal Word Danger [4]
Hazard Statement H301: Toxic if swallowed[4][5]
GHS Hazard Class Acute Toxicity, Oral (Category 3)[4][9][10]
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
Storage Class Code 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[4]
Transport Code UN 2811 6.1 / PGIII[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound. The following table outlines the minimum required PPE.

Required Personal Protective Equipment (PPE)

Body PartEquipmentSpecification and Rationale
Hands Chemical-resistant glovesDouble gloving with nitrile gloves is recommended for handling small quantities.[1] For extended handling or in case of a spill, heavy-duty chemical-resistant gloves should be used. Always check the manufacturer's glove compatibility chart. Change gloves immediately if contamination is suspected.[1]
Eyes/Face Safety goggles and face shieldSafety goggles must be worn to protect against dust particles.[6] A face shield must be worn over the goggles during procedures with a splash or significant dust generation potential.[7]
Body Laboratory coatA standard laboratory coat must be worn and kept fully buttoned. For handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[1]
Respiratory NIOSH-approved respiratorAll weighing and handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.[7] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is mandatory, and a risk assessment must be performed.[1][6]
Feet Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

All handling of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine must occur within a designated area, such as a chemical fume hood, clearly marked with a warning sign for acutely toxic materials.[1]

Preparation and Weighing:

  • Designate Area: Cordon off the work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[1]

  • Assemble Equipment: Gather all necessary equipment (spatulas, weigh boats, containers) and required PPE before handling the chemical.

  • Weighing: Use the "tare method" to weigh the solid.[7] Pre-weigh a sealed container. Inside the fume hood, add the chemical to the container, seal it securely, and then remove it for re-weighing. This minimizes the risk of dust exposure at the balance.[7]

  • Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed solid inside the fume hood.

During the Experiment:

  • Maintain Containment: Keep the primary container sealed whenever possible.

  • Avoid Working Alone: Never handle highly toxic chemicals when working alone.[9]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Post-Experiment:

  • Decontamination: At the end of the procedure, decontaminate the designated area and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution and water.[1]

  • Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined in Section 4.

Disposal Plan

All waste containing 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is considered hazardous waste and must be disposed of accordingly. Do not dispose of this chemical in the regular trash or down the drain.[11]

Waste Segregation and Collection:

  • Designate Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all solid waste. The container must be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine," and the appropriate hazard pictogram (skull and crossbones).[11]

  • Collection:

    • Solid Waste: Carefully place contaminated items such as gloves, weigh boats, and bench paper into the designated solid waste container. Avoid generating dust.[11]

    • Unused Compound: The original manufacturer's container with unused solid chemical should be placed in the hazardous waste container.

    • Rinsate: If decontaminating glassware, the initial rinsate with an organic solvent should be collected as halogenated organic liquid waste.

Storage and Final Disposal:

  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Pickup: Arrange for collection by a licensed environmental waste management service in accordance with all local, state, and federal regulations.

Below is a diagram outlining the safe handling and disposal workflow.

Safe Handling and Disposal Workflowcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupPost-Procedurecluster_disposalDisposalprep1Don PPEprep2Designate Area in Fume Hoodprep1->prep2prep3Pre-weigh Sealed Containerprep2->prep3handle1Add Solid to Containerprep3->handle1Transfer to Hoodhandle2Seal Containerhandle1->handle2handle3Perform Experimenthandle2->handle3clean1Decontaminate Area & Equipmenthandle3->clean1clean2Segregate Wasteclean1->clean2clean3Remove PPEclean2->clean3disp1Label Hazardous Waste Containerclean2->disp1disp2Store in Satellite Areadisp1->disp2disp3Schedule Professional Pickupdisp2->disp3endenddisp3->endEnd

Safe handling and disposal workflow.

Emergency Procedures

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate all non-essential personnel from the area and restrict access.

  • Alert: Inform your supervisor and the institutional safety office immediately.

  • Cleanup: Only personnel trained in hazardous spill cleanup should address the spill. Full PPE, including respiratory protection, is required. Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[11] Decontaminate the area thoroughly.

First Aid:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[4] Provide the SDS to the medical personnel if possible.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

Experimental Protocol: Synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

The following is a representative experimental protocol involving the use of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting material. All steps must be performed in a chemical fume hood with appropriate PPE.

Materials:

  • 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (5g)

  • Dichloromethane (100ml)

  • Diisopropylethylamine (9g)

  • Cyclopropanecarbonyl chloride (6.1g)

  • Ammonia solution (7ml)

  • Methanol (43ml)

  • Ice bath

Procedure:

  • Add 5g of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine to a reaction flask containing 100ml of dichloromethane.

  • Add 9g of diisopropylethylamine to the flask.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 6.1g of cyclopropanecarbonyl chloride dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then let it continue for an additional 4 hours at room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain an oily solid.

  • Cool the resulting solid in an ice-salt bath.

  • Prepare a mixed solution of 7ml ammonia water and 43ml methanol and add it to the cooled solid.

  • Stir the mixture for approximately 3 hours.

  • Filter the resulting brown turbid liquid to collect the solid product.

  • Wash the collected solid with water and dry to obtain the final product.

The workflow for this synthesis is illustrated below.

Synthesis WorkflowstartStartstep1Dissolve starting materialand amine base in DCMstart->step1step2Cool to 0°Cstep1->step2step3Add cyclopropanecarbonylchloride dropwisestep2->step3step4React for 1 hr at 0°C,then 4 hrs at RTstep3->step4step5Concentrate to drynessstep4->step5step6Cool solid in ice-salt bathstep5->step6step7Add NH3/MeOH solutionstep6->step7step8Stir for 3 hoursstep7->step8step9Filter to collect solidstep8->step9step10Wash with water and drystep9->step10endEnd Productstep10->end

Workflow for synthesis of N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.